Product packaging for Upleganan(Cat. No.:CAS No. 2407717-17-1)

Upleganan

Cat. No.: B12424044
CAS No.: 2407717-17-1
M. Wt: 1144.8 g/mol
InChI Key: VAZVBVUQVUHPMS-DFEDBOKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UPLEGANAN is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H82ClN15O12 B12424044 Upleganan CAS No. 2407717-17-1

Properties

CAS No.

2407717-17-1

Molecular Formula

C52H82ClN15O12

Molecular Weight

1144.8 g/mol

IUPAC Name

(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide

InChI

InChI=1S/C52H82ClN15O12/c1-27(2)21-38-48(76)62-34(13-17-54)44(72)61-36(15-19-56)47(75)68-42(28(3)69)51(79)59-20-16-37(46(74)60-35(14-18-55)45(73)65-39(49(77)64-38)22-30-9-6-5-7-10-30)63-50(78)40(26-58)66-52(80)43(29(4)70)67-41(71)24-32(25-57)31-11-8-12-33(53)23-31/h5-12,23,27-29,32,34-40,42-43,69-70H,13-22,24-26,54-58H2,1-4H3,(H,59,79)(H,60,74)(H,61,72)(H,62,76)(H,63,78)(H,64,77)(H,65,73)(H,66,80)(H,67,71)(H,68,75)/t28-,29-,32-,34+,35+,36+,37+,38+,39-,40+,42+,43+/m1/s1

InChI Key

VAZVBVUQVUHPMS-DFEDBOKMSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CN)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@H](CN)C3=CC(=CC=C3)Cl)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)C(CN)NC(=O)C(C(C)O)NC(=O)CC(CN)C3=CC(=CC=C3)Cl)C(C)O)CCN)CCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Upleganan Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Preliminary literature searches did not yield any publicly available scientific data for a compound named "Upleganan." The following technical guide has been generated using Ciprofloxacin , a well-researched fluoroquinolone antibiotic with a known mechanism of action against Pseudomonas aeruginosa, as a representative example to fulfill the structural and content requirements of the user's request.

Technical Guide: Mechanism of Action of Ciprofloxacin Against Pseudomonas aeruginosa

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pseudomonas aeruginosa is a formidable opportunistic pathogen characterized by its intrinsic and acquired resistance to a wide array of antibiotics. Fluoroquinolones, such as Ciprofloxacin, remain a critical component of the therapeutic arsenal against this bacterium. This guide delineates the core mechanism of action of Ciprofloxacin, focusing on its interaction with essential bacterial enzymes, and provides an overview of relevant experimental data and methodologies.

Core Mechanism of Action: Inhibition of DNA Replication

Ciprofloxacin exerts its bactericidal effect by targeting two essential type II topoisomerase enzymes in bacteria: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication. Ciprofloxacin binds to the complex of DNA gyrase and DNA, trapping the enzyme in a state where it has introduced a double-strand break. This leads to the accumulation of these breaks and the inhibition of DNA replication.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following the completion of a round of DNA replication. Inhibition of topoisomerase IV by Ciprofloxacin prevents chromosome segregation, ultimately leading to cell death.

In Pseudomonas aeruginosa, DNA gyrase is the primary target of Ciprofloxacin.

G cluster_cell Pseudomonas aeruginosa Cell Cipro Ciprofloxacin Membrane Cellular Uptake Cipro->Membrane DNA_Gyrase DNA Gyrase (GyrA/GyrB) Membrane->DNA_Gyrase Primary Target Topo_IV Topoisomerase IV (ParC/ParE) Membrane->Topo_IV Secondary Target DNA_Replication DNA Replication Fork DSB Double-Strand Breaks DNA_Replication->DSB Replication Arrest Cell_Death Bactericidal Effect (Cell Death) DSB->Cell_Death Lethal Damage SOS SOS Response DSB->SOS Induction

Caption: Ciprofloxacin's mechanism of action in P. aeruginosa.

Quantitative Data: In Vitro Susceptibility

The efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

AntibioticOrganismMIC Range (mg/L)MIC50 (mg/L)MIC90 (mg/L)Reference
CiprofloxacinPseudomonas aeruginosa0.015 - 10240.252
CiprofloxacinPseudomonas aeruginosa≤0.008 - >1280.254
  • MIC50: The concentration at which 50% of isolates are inhibited.

  • MIC90: The concentration at which 90% of isolates are inhibited.

Key Experimental Protocols

This protocol determines the in vitro susceptibility of P. aeruginosa to Ciprofloxacin.

G start Prepare Serial Dilutions of Ciprofloxacin inoculate Inoculate with Standardized P. aeruginosa Suspension (e.g., 0.5 McFarland) start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Read Plates for Visible Growth incubate->read end Determine MIC: Lowest Concentration with No Growth read->end

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of Ciprofloxacin is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of P. aeruginosa is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of Ciprofloxacin at which there is no visible growth (turbidity).

This biochemical assay measures the ability of Ciprofloxacin to inhibit the supercoiling activity of purified DNA gyrase.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase (subunits GyrA and GyrB), relaxed circular plasmid DNA as a substrate, ATP, and a suitable buffer.

  • Inhibitor Addition: Varying concentrations of Ciprofloxacin are added to the reaction mixtures.

  • Incubation: The reaction is incubated at 37°C for a defined period (e.g., 1 hour) to allow the supercoiling reaction to proceed.

  • Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye and SDS.

  • Analysis: The different topological forms of the plasmid DNA (relaxed vs. supercoiled) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized as a decrease in the amount of the supercoiled DNA form with increasing Ciprofloxacin concentration. The IC50 (the concentration that inhibits 50% of the enzyme's activity) can then be calculated.

Disclaimer: This document is intended for informational purposes for a scientific audience. The protocols described are generalized and may require optimization for specific laboratory conditions.

The Discovery and Development of SPR206: A Next-Generation Polymyxin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, particularly among Gram-negative pathogens, the development of novel antibiotics is a critical global health priority. Polymyxins, such as colistin and polymyxin B, have re-emerged as last-resort treatments for multidrug-resistant (MDR) Gram-negative infections. However, their clinical utility is significantly hampered by a high incidence of nephrotoxicity. This has driven the search for new polymyxin analogs with an improved safety profile. SPR206, a novel polymyxin derivative, was developed by Spero Therapeutics to address this unmet medical need. It was designed to retain the potent antibacterial activity of its predecessors while minimizing kidney toxicity. This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of SPR206.

Discovery and Optimization

The discovery of SPR206 was the result of a systematic structure-activity relationship (SAR) and structure-toxicity relationship (STR) study aimed at dissociating the antibacterial efficacy of polymyxins from their inherent nephrotoxicity.[1][2] Researchers at Spero Therapeutics and their collaborators synthesized and evaluated a series of polymyxin B nonapeptide analogs.[1][2] The core hypothesis was that modifications to the N-terminal fatty acyl tail and the cyclic peptide core could modulate the molecule's interaction with mammalian cell membranes, particularly in the renal tubules, without compromising its ability to disrupt the outer membrane of Gram-negative bacteria.

A key finding was that compounds with a beta-branched aminobutyrate N-terminus bearing an aryl substituent demonstrated a promising combination of low cytotoxicity in human kidney proximal tubule epithelial (HK-2) cells and reduced kidney exposure in mouse models.[1][2] This strategic chemical modification led to the identification of SPR206 as a lead candidate for clinical development.[1][2]

Mechanism of Action

Like other polymyxins, SPR206 exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The initial and crucial step in its mechanism of action is the electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of SPR206 and the negatively charged phosphate groups of the lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[3] This destabilization allows SPR206 to permeate the outer membrane and subsequently disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and ultimately, bacterial cell death.[1][2]

cluster_OM Gram-Negative Bacterial Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) LipidA Lipid A Disruption Outer Membrane Disruption LPS->Disruption Leads to DivalentCations Ca²⁺ / Mg²⁺ DivalentCations->LPS Stabilize InnerMembrane Cytoplasmic Membrane Permeabilization Inner Membrane Permeabilization InnerMembrane->Permeabilization SPR206 SPR206 SPR206->LPS Electrostatic Interaction SPR206->DivalentCations Displaces SPR206->InnerMembrane Direct Interaction Disruption->Permeabilization Allows for CellDeath Bacterial Cell Death Permeabilization->CellDeath Results in

Figure 1. Simplified signaling pathway of SPR206's mechanism of action.

Preclinical Development

In Vitro Activity

SPR206 has demonstrated potent in vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including multidrug-resistant strains.[4][5] Its activity, as measured by minimum inhibitory concentrations (MICs), is often superior to that of colistin.[6]

OrganismNumber of IsolatesSPR206 MIC₅₀ (mg/L)SPR206 MIC₉₀ (mg/L)Colistin MIC₅₀ (mg/L)Colistin MIC₉₀ (mg/L)
Acinetobacter baumannii2380.120.50.51
Pseudomonas aeruginosa4500.250.25-0.511
Klebsiella pneumoniae-0.060.250.250.5
Escherichia coli-0.060.120.250.25
Enterobacterales (non-Morganellaceae)-0.060.25--
Carbapenem-Resistant Enterobacterales (CRE)-0.060.5--
MDR A. baumannii830.1210.51
XDR A. baumannii350.120.250.51
MDR P. aeruginosa800.250.511
XDR P. aeruginosa360.250.511

Table 1. In Vitro Activity of SPR206 against Gram-Negative Pathogens.[4][5][6]

In Vivo Efficacy

In various murine infection models, including thigh, lung, and urinary tract infection models, SPR206 demonstrated efficacy comparable or superior to polymyxin B in reducing bacterial burden.[6][7] In a neutropenic mouse pneumonia model with A. baumannii, SPR206 showed significant efficacy.[8]

Safety Pharmacology and Toxicology

A key differentiator for SPR206 is its improved preclinical safety profile compared to older polymyxins.

AssayPolymyxin BSPR206
In Vitro Cytotoxicity (HK-2 cells)
IC₅₀BaselineSignificantly higher than Polymyxin B
In Vivo Nephrotoxicity (Mouse Model)
Kidney Exposure (4h post-dose)HigherLower

Table 2. Comparative Preclinical Safety Profile of SPR206.[1][2]

Preclinical toxicology studies in rats and monkeys showed that SPR206 was generally well-tolerated at exposures anticipated to be required for efficacy, with a low risk for respiratory, central nervous system, or cardiovascular events.[1]

Clinical Development

SPR206 advanced into clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.

Phase 1 Studies

A first-in-human, single- and multiple-ascending dose study in healthy volunteers demonstrated that SPR206 was generally well-tolerated.[1][9] The pharmacokinetic profile was characterized by dose-proportional exposure.[9] Importantly, no evidence of nephrotoxicity was observed at anticipated therapeutic doses.[10]

A Phase 1 bronchoalveolar lavage (BAL) study in healthy volunteers was conducted to assess the penetration of SPR206 into the lungs.[10][11] The results showed that SPR206 achieved concentrations in the lung epithelial lining fluid (ELF) that were predicted to be therapeutic against target pathogens.[10][12]

ParameterValue
Single Ascending Dose (50-300 mg)
Cmax3.94 to 25.82 mg/L
AUC₀-inf12.42 to 101.67 h·mg/L
Elimination Half-life2.86 to 4.32 hours
Multiple Ascending Dose (75 and 100 mg q8h)
Steady State AchievedDay 2
Accumulation Ratio (Cmax and AUC)1.12 to 1.3
Elimination Half-life4.71 to 6.18 hours
Urinary Excretion
Mean Cumulative Fraction (unchanged drug)23.70% to 47.10%
Pulmonary Pharmacokinetics (100 mg q8h)
Mean ELF to Unbound Plasma Concentration Ratio0.264
Mean AM to Unbound Plasma Concentration Ratio0.328

Table 3. Summary of SPR206 Phase 1 Pharmacokinetic Parameters in Healthy Volunteers.[12]

Phase 2 IND Clearance

In February 2024, Spero Therapeutics announced that the U.S. Food and Drug Administration (FDA) had cleared its Investigational New Drug (IND) application to evaluate SPR206 in a Phase 2 clinical trial for hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP).[3]

Discontinuation of Development

Despite the promising preclinical and early clinical data, Spero Therapeutics announced in the first quarter of 2025 a reprioritization of its pipeline, which included the discontinuation of the SPR206 development program.

Experimental Protocols

Antimicrobial Susceptibility Testing
  • Method: Broth microdilution was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[4]

  • Media: Cation-adjusted Mueller-Hinton broth was used.[2]

  • Inoculum: Bacterial isolates were grown to a standardized concentration.

  • Procedure: Two-fold serial dilutions of SPR206 and comparator agents were prepared in 96-well microtiter plates. The bacterial suspension was added to each well.

  • Incubation: Plates were incubated at 35°C for 16-20 hours.

  • Endpoint: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Vitro Cytotoxicity Assay
  • Cell Line: Human kidney proximal tubule epithelial cells (HK-2) were used.[2]

  • Culture: Cells were grown to confluence in appropriate cell culture medium.

  • Treatment: Cells were incubated with various concentrations of SPR206 or comparator compounds for 24 hours at 37°C in a 5% CO₂ incubator.[2]

  • Viability Assessment: Cell viability was measured using a resazurin-based assay.[2]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curve.

cluster_workflow Experimental Workflow Start Start SAR_STR SAR/STR Studies Start->SAR_STR Lead_ID Lead Identification (SPR206) SAR_STR->Lead_ID Preclinical Preclinical Development Lead_ID->Preclinical InVitro In Vitro Activity (MIC Testing) Preclinical->InVitro InVivo_Efficacy In Vivo Efficacy (Murine Models) Preclinical->InVivo_Efficacy Safety_Tox Safety & Toxicology (Cytotoxicity, Nephrotoxicity) Preclinical->Safety_Tox Clinical Clinical Development Preclinical->Clinical Phase1 Phase 1 Trials (Safety, PK) Clinical->Phase1 Phase2_IND Phase 2 IND Clearance Phase1->Phase2_IND Discontinuation Program Discontinuation Phase2_IND->Discontinuation End End Discontinuation->End

Figure 2. SPR206 Development and Discontinuation Workflow.

Conclusion

SPR206 emerged from a rational drug design program as a promising next-generation polymyxin with potent activity against MDR Gram-negative bacteria and a significantly improved preclinical safety profile, particularly with respect to nephrotoxicity. Early clinical data in healthy volunteers were encouraging, demonstrating good tolerability and favorable pharmacokinetics, including penetration into the lungs. Despite its scientific merits and the clearance of its IND for Phase 2 trials, the development of SPR206 was discontinued due to a strategic pipeline reprioritization. The story of SPR206's discovery and development provides valuable insights into the challenges and complexities of antibiotic research and development, even for promising candidates that address critical unmet medical needs. The data and methodologies presented in this guide can serve as a valuable resource for researchers and professionals in the field of antimicrobial drug discovery.

References

Upleganan (SPR206): A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upleganan, also known as SPR206, is a next-generation polymyxin analogue engineered to combat multidrug-resistant (MDR) Gram-negative bacterial infections. As a member of the polymyxin class, its primary mechanism of action involves the disruption of the bacterial outer membrane. However, it has been specifically designed to exhibit a more favorable safety profile, particularly with reduced nephrotoxicity, a significant dose-limiting factor for legacy polymyxins like colistin and polymyxin B[1][2]. This document provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect through a multi-step process targeting the structural integrity of the Gram-negative outer membrane. This mechanism is initiated by a critical electrostatic interaction between the positively charged diaminobutyric acid (Dab) residues of the this compound molecule and the negatively charged phosphate groups of lipid A, a key component of the lipopolysaccharide (LPS) layer[2][3].

This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to localized disruption and increased permeability of the outer membrane. Following this destabilization, the hydrophobic tail of the this compound molecule inserts into the membrane, further disorganizing its structure. This process ultimately compromises the inner cytoplasmic membrane, leading to leakage of essential cellular contents and cell death[4]. Studies suggest that this compound exhibits high LPS binding and permeabilization capabilities, which may contribute to its potent activity[3].

G cluster_membrane Gram-Negative Outer Membrane LPS Lipopolysaccharide (LPS) (Anionic Target) Divalent_Cations Mg²⁺ / Ca²⁺ (Stabilizing Ions) Disruption Membrane Destabilization LPS->Disruption 3. Local Disruption Inner_Membrane Inner Cytoplasmic Membrane Cell_Death Bacterial Cell Death (Leakage of Contents) Inner_Membrane->Cell_Death This compound This compound (Cationic) This compound->LPS 1. Electrostatic Interaction This compound->Divalent_Cations 2. Displacement of Divalent Cations Permeabilization Increased Permeability Disruption->Permeabilization 4. Hydrophobic Tail Insertion Permeabilization->Inner_Membrane 5. Compromise of Inner Membrane

Caption: this compound's proposed mechanism of action against Gram-negative bacteria.

In Vitro Antibacterial Spectrum

This compound demonstrates potent in vitro activity against a wide range of clinically significant Gram-negative pathogens, including isolates resistant to carbapenems and other last-line agents.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Specific Bacterial Strains
Bacterial SpeciesStrainMIC (mg/L)Reference
Pseudomonas aeruginosaPa140.125[5]
Pseudomonas aeruginosaATCC 278530.25[5]
Acinetobacter baumanniiNCTC133010.125[5]
Acinetobacter baumanniiNCTC134240.06[5]
Acinetobacter baumanniiATCC 190030.125[5]
Escherichia coliATCC 259220.125[5]
Escherichia coliIHMA5580908[5]
Klebsiella pneumoniaeATCC 138820.125[5]
Table 2: Summary of this compound Activity Against Surveillance Isolates (2021)
Organism GroupResistance ProfileMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosaAll Isolates0.250.25-0.5
Acinetobacter spp.Multidrug-Resistant (MDR)0.122
Acinetobacter spp.Extensively Drug-Resistant (XDR)0.128
Non-Morganellaceae EnterobacteralesAll Isolates0.060.25
EnterobacteralesCarbapenem-Resistant (CRE) - US & W. Europe0.060.5
EnterobacteralesCarbapenem-Resistant (CRE) - E. Europe0.564

Data sourced from a 2021 surveillance study. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Notably, this compound often retains its potency against isolates that have developed resistance to older polymyxins. Studies have shown that traditional colistin resistance mechanisms, such as mutations in the lpxACD and pmrCAB genes responsible for LPS modification, may not significantly reduce this compound's activity[3]. For a set of 14 colistin-resistant A. baumannii isolates with these mutations, this compound maintained MICs of ≤2 mg/L for 64% of them[3].

Experimental Protocols

The in vitro activity data for this compound is primarily determined using the broth microdilution method according to guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07 standard.

Broth Microdilution MIC Assay Protocol (Based on CLSI M07)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against aerobic bacteria.

  • Preparation of Antimicrobial Agent:

    • This compound is reconstituted in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.

    • A series of two-fold serial dilutions are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. This creates a range of concentrations to be tested.

  • Inoculum Preparation:

    • The test bacterium is grown on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours to obtain isolated colonies.

    • Several colonies are suspended in a sterile saline or broth solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension is further diluted in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • The prepared microtiter plates containing the serially diluted this compound are inoculated with the final bacterial suspension.

    • A growth control well (containing broth and inoculum but no drug) and a sterility control well (containing only broth) are included.

    • The plates are incubated under ambient air at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • Following incubation, the plates are examined for visible bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.

G cluster_prep Preparation cluster_inoc Inoculation cluster_inc Incubation & Reading A1 Prepare 2-fold serial dilutions of this compound in 96-well plate C1 Inoculate wells of the This compound dilution plate A1->C1 B1 Grow bacterial isolate on agar plate B2 Create bacterial suspension in saline (0.5 McFarland) B1->B2 B3 Dilute suspension to final inoculum of ~5x10⁵ CFU/mL B2->B3 B3->C1 D1 Incubate plate at 35°C for 16-20 hours C1->D1 E1 Examine for visible growth (turbidity) D1->E1 F1 Determine MIC: Lowest concentration with no visible growth E1->F1

Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

This compound (SPR206) is a promising novel polymyxin derivative with potent in vitro bactericidal activity against a broad spectrum of multidrug-resistant Gram-negative pathogens, including critical threats such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. Its activity is maintained against many isolates that are resistant to older polymyxins. Supported by a mechanism that targets the essential outer membrane of these bacteria and a design that aims for reduced toxicity, this compound represents a significant development in the search for effective treatments for serious Gram-negative infections.

References

In Vitro Activity of Upleganan Against Acinetobacter baumannii: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity of Upleganan (SPR206) against the critical pathogen Acinetobacter baumannii. This compound, a novel polymyxin analogue, has demonstrated potent activity against multidrug-resistant (MDR) Gram-negative bacteria. This document summarizes key quantitative data, details the experimental protocols for assessing its efficacy, and provides visual representations of its mechanism of action and the experimental workflow.

Quantitative In Vitro Susceptibility Data

The in vitro potency of this compound against various strains of Acinetobacter baumannii has been evaluated using the broth microdilution method. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a clear comparison of this compound's activity.

Table 1: MIC of this compound against Specific Acinetobacter baumannii Strains

StrainMIC (mg/L)Reference
NCTC 133010.125[1]
NCTC 134240.06[1]
ATCC 190030.125[1]

Table 2: Comparative MIC50 and MIC90 Values of this compound

OrganismThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Comparator (Colistin) MIC50 (mg/L)Comparator (Colistin) MIC90 (mg/L)Reference
Acinetobacter baumannii----[2]
(30 isolates, including 17 colistin-resistant)4-fold lower than colistin4-fold lower than colistin--[2]
Acinetobacter spp. (multidrug-resistant)0.122--[3]
Acinetobacter spp. (extensively drug-resistant)0.128--[3]

Experimental Protocols

The determination of this compound's in vitro activity against Acinetobacter baumannii is primarily conducted using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). This method is performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination

This standardized method involves preparing serial dilutions of this compound in a liquid growth medium and inoculating the dilutions with a standardized suspension of the test organism, Acinetobacter baumannii. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.

Materials:

  • This compound (SPR206) analytical standard

  • Acinetobacter baumannii isolates (quality control and clinical strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile saline or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5)

Procedure:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then diluted in CAMHB.

  • Preparation of Inoculum:

    • Select three to five isolated colonies of A. baumannii from a non-selective agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is then further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Two-fold serial dilutions of this compound are prepared in CAMHB directly in the 96-well microtiter plates.

    • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included.

  • Inoculation: Each well containing the serially diluted this compound and the growth control well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizations

Mechanism of Action of this compound

This compound, as a polymyxin analogue, exerts its bactericidal effect by targeting and disrupting the outer membrane of Gram-negative bacteria like Acinetobacter baumannii. The primary target is the lipopolysaccharide (LPS) component of the outer membrane. The following diagram illustrates this proposed mechanism.

G cluster_OM Acinetobacter baumannii Outer Membrane cluster_Disruption Membrane Disruption Cascade LPS Lipopolysaccharide (LPS) (Negatively Charged) Binding Electrostatic Binding to LPS LPS->Binding Divalent_Cations Mg²⁺ / Ca²⁺ (Stabilizing LPS) Divalent_Cations->LPS Stabilizes This compound This compound (Positively Charged) This compound->Binding Initial Interaction Displacement Displacement of Mg²⁺ / Ca²⁺ Binding->Displacement Permeabilization Outer Membrane Permeabilization Displacement->Permeabilization Leakage Leakage of Intracellular Contents Permeabilization->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Caption: Proposed mechanism of action of this compound against A. baumannii.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Acinetobacter baumannii.

G cluster_Preparation Preparation Phase cluster_Assay Assay Setup cluster_Incubation_Reading Incubation and Analysis Prep_Inoculum Prepare A. baumannii Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacterial Suspension Prep_Inoculum->Inoculation Prep_this compound Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in Microtiter Plate Prep_this compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read Plates for Visible Growth (Determine MIC) Incubation->Read_MIC Result MIC Value (Lowest concentration with no visible growth) Read_MIC->Result

Caption: Experimental workflow for broth microdilution MIC testing.

References

Upleganan (SPR206): A Technical Deep-Dive into Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals

This technical whitepaper provides an in-depth analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Upleganan (SPR206), a next-generation polymyxin analogue. Developed to combat multidrug-resistant (MDR) Gram-negative bacterial infections, this compound demonstrates a promising efficacy and safety profile, positioning it as a critical agent in the fight against antimicrobial resistance. This document synthesizes data from key preclinical and Phase 1 clinical studies to serve as a foundational resource for the scientific community.

Executive Summary

This compound is an intravenously administered nonapeptide designed to offer the potent bactericidal activity of polymyxins while mitigating the associated nephrotoxicity.[1] Clinical and preclinical data indicate that this compound is active against a wide range of critical Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales.[2][3] Phase 1 studies have established a favorable safety, tolerability, and pharmacokinetic profile in healthy adults and individuals with renal impairment.[2][3] Its mechanism involves a targeted interaction with the bacterial outer membrane, leading to rapid cell death. This guide details the quantitative PK/PD parameters, the methodologies of pivotal experiments, and visualizes the core mechanisms and workflows.

Pharmacodynamics: Mechanism and Potency

The bactericidal activity of this compound, like other polymyxins, is initiated by a specific, high-affinity interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[4] This interaction is crucial for its antimicrobial effect.

Mechanism of Action

The primary mechanism of action involves a multi-step process leading to membrane disruption and cell death:

  • Electrostatic Binding: The positively charged diaminobutyric acid (Dab) residues of this compound form electrostatic bonds with the negatively charged phosphate groups of lipid A.[4]

  • Outer Membrane Destabilization: This initial binding displaces divalent cations (Mg²⁺ and Ca²⁺) that normally stabilize the LPS layer, leading to a loosening of LPS packing and localized disruption of the outer membrane.

  • Membrane Permeabilization: Following the initial disruption, this compound inserts into the membrane, further disrupting its integrity. This permeabilization allows for the influx of the drug and efflux of essential cellular components.

  • Cytoplasmic Membrane Disruption: The drug then compromises the inner cytoplasmic membrane, leading to a loss of ionic gradients, leakage of intracellular contents, and ultimately, bacterial cell death.[4]

G cluster_OM Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) Phosphate Groups Lipid A DivalentCations Mg²⁺ / Ca²⁺ LPS:p1->DivalentCations Stabilize Disruption Outer Membrane Destabilization LPS->Disruption 3. Leads to This compound This compound This compound->LPS:p1 1. Electrostatic Binding This compound->DivalentCations 2. Displaces Cations Permeabilization Membrane Permeabilization Disruption->Permeabilization 4. Causes CellDeath Bacterial Cell Death Permeabilization->CellDeath 5. Results in

Caption: this compound's mechanism of action on the bacterial outer membrane.
In Vitro Potency

This compound has demonstrated potent in vitro activity against a broad spectrum of MDR Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) values from surveillance studies are summarized below.

OrganismSub-categoryMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Acinetobacter spp. Multidrug-Resistant (MDR)0.122
Extensively Drug-Resistant (XDR)0.128
P. aeruginosa All isolates0.250.25 - 0.5
Enterobacterales Carbapenem-Resistant (CRE)0.060.5
Non-Morganellaceae0.060.25
Data compiled from surveillance studies in the US, Europe, Israel, and Turkey.[5]
In Vivo Efficacy

Studies in murine infection models have confirmed the in vivo potency of this compound. In thigh and lung infection models challenged with MDR A. baumannii and P. aeruginosa, this compound demonstrated bacterial burden reductions similar or superior to those of polymyxin B.[3] For instance, at a 20 mg/kg dose, this compound achieved a 4.6-log10 reduction in bacterial burden from baseline, compared to a 2.8-log10 reduction for polymyxin B.[2] In murine pulmonary models, this compound treatment resulted in nearly 100% survival in infected animal groups compared to untreated controls.[1]

Pharmacokinetics: Absorption, Distribution, and Excretion

The pharmacokinetics of this compound have been characterized in Phase 1 single-ascending dose (SAD) and multiple-ascending dose (MAD) studies in healthy volunteers (NCT03792308), as well as in subjects with renal impairment.

Healthy Volunteers

Following intravenous administration via a 1-hour infusion, this compound exhibits dose-proportional pharmacokinetics.[2]

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Adults

DoseCmax (mg/L)AUC₀₋ᵢₙ𝒻 (h·mg/L)T½ (hours)
50 mg 3.9412.422.86
100 mg --2.4 - 4.1
225 mg ---
300 mg 25.82101.674.32
Data from studies in healthy US/EU and Chinese volunteers.[2][6]

Table 3: Multiple-Dose Pharmacokinetic Parameters in Healthy Adults (Steady State, Day 7)

Dose (q8h)Cmax (mg/L)AUC₀₋₈ (h·mg/L)Accumulation Ratio (AUC)
75 mg --1.3
100 mg --1.12
Data from a study in healthy Chinese volunteers.[6]

Key pharmacokinetic characteristics include:

  • Peak Concentration: Time to peak concentration (Tmax) is reached at the end of the 1-hour infusion, ranging from 1.1 to 1.3 hours.[2]

  • Half-Life: The elimination half-life ranges from approximately 2.4 to 4.1 hours.[2]

  • Accumulation: No appreciable accumulation occurs with repeated dosing every 8 hours, with steady-state concentrations achieved by Day 2.[2]

  • Excretion: this compound is primarily eliminated via the kidneys, with up to >50% of the dose excreted unchanged in the urine.[2]

  • Protein Binding: this compound exhibits low protein binding (<21% in humans).[2]

Special Populations
  • Renal Impairment: Systemic exposure (AUC) to this compound increases as renal function decreases. Compared to healthy subjects, the mean AUC was 39% to 239% greater in subjects with varying degrees of renal impairment. Consequently, dose adjustments may be necessary for patients with severe renal impairment.[3]

  • Intrapulmonary Pharmacokinetics: A bronchoalveolar lavage (BAL) study in healthy volunteers receiving 100 mg IV every 8 hours showed significant penetration into the lungs. The mean peak concentration (Cmax) in epithelial lining fluid (ELF) and alveolar macrophages (AM) was 735.5 ng/mL and 860.6 ng/mL, respectively, supporting its development for pneumonia.

Experimental Protocols

In Vitro Cytotoxicity Assay

To assess the nephrotoxic potential, in vitro cytotoxicity is measured against a human kidney proximal tubule epithelial cell line (HK-2).

G cluster_prep Cell Preparation cluster_exposure Compound Exposure cluster_analysis Viability Analysis A Culture HK-2 cells to confluent monolayers B Seed cells into 96-well plates A->B D Add compound dilutions to cell plates B->D C Prepare 9-point semi-log dilution series of this compound (Top conc. ~1000-3000 µg/mL) C->D E Incubate for 24h at 37°C, 5% CO₂ D->E F Add Resazurin Blue viability reagent E->F G Measure fluorescence to determine cell viability F->G H Plot dose-response curve and calculate IC₅₀ G->H

Caption: General workflow for the in vitro HK-2 cytotoxicity assay.

Methodology:

  • Cell Culture: Human HK-2 proximal tubule epithelial cells are grown to form confluent monolayers.

  • Compound Preparation: this compound is prepared in a 9-point semi-log dilution series, typically with a top concentration of 1,000 or 3,000 µg/mL.

  • Incubation: The cells are incubated with the compound dilutions for 24 hours at 37°C in a 5% CO₂ environment.

  • Viability Measurement: Cell viability is assessed using a resazurin blue-based assay, which measures metabolic activity.

  • Data Analysis: Fluorescence is measured, and the data are plotted as a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound in reducing bacterial burden at a localized site of deep tissue infection.

Methodology:

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg four days prior and 100 mg/kg one day prior to infection).

  • Infection: A bacterial suspension (e.g., P. aeruginosa or A. baumannii) is injected into the thigh muscle of the mice.

  • Treatment: At a set time post-infection (e.g., 2 hours), treatment with this compound, a comparator, or a vehicle control is initiated. Administration is typically subcutaneous or intravenous.

  • Endpoint: After a defined treatment period (e.g., 24 hours), mice are euthanized. The thigh muscles are excised, weighed, and homogenized.

  • Quantification: The homogenates are serially diluted and plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. Efficacy is measured by the reduction in log₁₀ CFU/g compared to the control group.

Bioanalytical Method for Pharmacokinetic Analysis

Plasma, ELF, and AM concentrations of this compound are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

General Principles:

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile. The supernatant is then diluted prior to injection.

  • Chromatography: Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Detection: Detection is performed by a tandem mass spectrometer operating in the positive ion electrospray ionization (ESI+) mode, using multiple reaction monitoring (MRM) for quantification. Specific mass transitions for this compound and an internal standard are monitored.

  • Validation: The method is validated according to regulatory guidelines for linearity, precision, accuracy, selectivity, and stability.

Conclusion and Future Directions

This compound (SPR206) is a promising next-generation polymyxin with potent in vitro and in vivo activity against high-priority MDR Gram-negative pathogens. Its pharmacokinetic profile is characterized by dose-proportionality and primary renal elimination, with a safety profile that appears improved over legacy polymyxins, particularly concerning nephrotoxicity.[2][3] The data gathered to date strongly support its continued clinical development for treating serious infections, such as hospital-acquired and ventilator-associated bacterial pneumonia. Further studies will continue to define its role in the clinical setting and its potential to become a cornerstone of therapy against resistant Gram-negative infections.

References

Upleganan (SPR206): A Technical Guide for the Treatment of Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upleganan (SPR206) is a next-generation polymyxin antibiotic demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE). As a derivative of polymyxin B, SPR206 is engineered to retain the antimicrobial efficacy of the polymyxin class while mitigating the associated nephrotoxicity, a significant limitation of older polymyxins. This technical guide provides a comprehensive overview of the available preclinical and clinical data on SPR206, with a focus on its efficacy against CRE. The document details its mechanism of action, in vitro and in vivo activity, and summarizes key experimental protocols to facilitate further research and development.

Mechanism of Action

This compound (SPR206) exerts its bactericidal effect through a primary interaction with the outer membrane of Gram-negative bacteria.[1][2] Similar to other polymyxins, the positively charged amino groups of SPR206 are electrostatically attracted to the negatively charged phosphate groups of lipid A, a component of the lipopolysaccharide (LPS) in the outer membrane.[2] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This destabilization increases the permeability of the outer membrane, allowing for the subsequent disruption of the inner cytoplasmic membrane, leakage of intracellular contents, and ultimately, bacterial cell death.[2]

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Lipid A) Divalent_Cations Divalent Cations (Ca²⁺, Mg²⁺) Disruption Outer Membrane Destabilization LPS->Disruption SPR206 This compound (SPR206) SPR206->LPS Electrostatic Interaction SPR206->Divalent_Cations Displacement Permeability Increased Permeability Disruption->Permeability Cell_Death Bacterial Cell Death Permeability->Cell_Death

Figure 1: Mechanism of Action of this compound (SPR206) on Gram-Negative Bacteria.

In Vitro Activity

SPR206 has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including CRE. Multiple studies have reported Minimum Inhibitory Concentration (MIC) values for SPR206 against various clinical isolates.

MIC Distribution against Enterobacteriaceae

The following table summarizes the MIC50 and MIC90 values of SPR206 against key Enterobacteriaceae species, including carbapenem-resistant strains.

OrganismNumber of IsolatesSPR206 MIC50 (mg/L)SPR206 MIC90 (mg/L)Comparator MIC50/90 (mg/L)Reference
Escherichia coli4250.060.12Colistin: 0.25/0.25[3]
Klebsiella pneumoniae4250.060.12Colistin: 0.25/0.25[3]
Carbapenem-Resistant Enterobacterales (CRE)Not Specified0.060.25Not Specified[4]
NDM-producing EnterobacteriaceaeNot Specified0.1250.25Not Specified[5]
KPC-2-producing EnterobacteriaceaeNot Specified0.1250.5Not Specified[5]
Experimental Protocol: Broth Microdilution for MIC Determination

The in vitro activity of SPR206 is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of SPR206 against bacterial isolates.

Materials:

  • SPR206 analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates of interest

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of SPR206 Stock Solution: Prepare a stock solution of SPR206 in a suitable solvent (e.g., sterile water or DMSO) at a concentration of at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the SPR206 stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.015 to 16 mg/L).

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading of Results: The MIC is determined as the lowest concentration of SPR206 that completely inhibits visible growth of the organism.

Start Start Prep_SPR206 Prepare SPR206 Stock Solution Start->Prep_SPR206 Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Serial Dilution of SPR206 in 96-well Plate Prep_SPR206->Serial_Dilution Add_Inoculum Add Bacterial Inoculum to Wells Prep_Inoculum->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate at 35°C for 16-20 hours Add_Inoculum->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Experimental Workflow for Broth Microdilution MIC Assay.

In Vivo Efficacy

The in vivo efficacy of SPR206 has been evaluated in various animal models of infection, demonstrating its potential to treat infections caused by CRE and other MDR Gram-negative pathogens.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.

PathogenMouse StrainDosing RegimenReduction in Bacterial Burden (log10 CFU/thigh)Reference
Acinetobacter baumannii NCTC13301Neutropenic ICR (CD-1)30 mg/kg, SC, q4h for 16h4.3[6]
Pseudomonas aeruginosa Pa14Neutropenic ICR (CD-1)Not specifiedNot specified[7]
Experimental Protocol: Neutropenic Murine Thigh Infection Model

Objective: To evaluate the in vivo efficacy of SPR206 in reducing the bacterial burden in a localized thigh infection in neutropenic mice.

Materials:

  • Female ICR (CD-1) mice (6-8 weeks old)

  • Cyclophosphamide

  • Bacterial culture of the test organism

  • SPR206 for injection

  • Sterile saline

  • Anesthetic (e.g., isoflurane)

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This renders the mice neutropenic.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of a logarithmic-phase bacterial suspension (e.g., 10⁶ - 10⁷ CFU/mL) into the posterior thigh muscle.

  • Treatment:

    • Initiate treatment with SPR206 at a specified dose and route (e.g., subcutaneous) at a defined time post-infection (e.g., 2 hours).

    • Administer subsequent doses at specified intervals (e.g., every 4 or 8 hours).

    • Include a vehicle control group.

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar media.

    • Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load per gram of tissue.

Murine Lung Infection Model

This model assesses the efficacy of SPR206 in a pulmonary infection setting.

PathogenMouse StrainDosing RegimenOutcomeReference
Acinetobacter baumannii AB5075BALB/c20 mg/kg, IP, q12h for 3 days100% survival[8]
Acinetobacter baumannii NCTC13301Neutropenic30 mg/kg, SC, q4h for 16hSignificant reduction in bacterial burden[6]
Experimental Protocol: Murine Lung Infection Model

Objective: To evaluate the in vivo efficacy of SPR206 in a murine model of pneumonia.

Materials:

  • Female BALB/c or other appropriate mouse strain

  • Bacterial culture of the test organism

  • SPR206 for injection

  • Anesthetic (e.g., isoflurane)

  • Intranasal or intratracheal instillation device

Procedure:

  • Infection:

    • Anesthetize the mice.

    • Instill a defined volume and concentration of the bacterial suspension intranasally or intratracheally to establish a lung infection.

  • Treatment:

    • Initiate SPR206 treatment at a specified time post-infection via a systemic route (e.g., intraperitoneal or subcutaneous).

    • Administer treatment at defined intervals for a specified duration.

    • Include a control group receiving a vehicle.

  • Endpoint Assessment:

    • Survival: Monitor the survival of the mice over a defined period (e.g., 7 days).

    • Bacterial Burden: At specific time points, euthanize a subset of mice, aseptically remove the lungs, homogenize the tissue, and determine the bacterial load by quantitative culture.

Clinical Development

This compound (SPR206) has completed Phase 1 clinical trials and is advancing to Phase 2 studies.[9] The Phase 1 trials have demonstrated that SPR206 is generally well-tolerated in healthy volunteers, with no evidence of nephrotoxicity at anticipated therapeutic doses.[9][10] A Phase 2 trial is planned to evaluate the safety, efficacy, and pharmacokinetics of SPR206 in combination with other antibiotics for the treatment of hospital-acquired and ventilator-associated pneumonia caused by carbapenem-resistant Acinetobacter baumannii-calcoaceticus complex or carbapenem-resistant Pseudomonas aeruginosa.[9]

Conclusion

This compound (SPR206) represents a promising development in the fight against multidrug-resistant Gram-negative infections, particularly those caused by carbapenem-resistant Enterobacteriaceae. Its potent in vitro activity, demonstrated efficacy in preclinical in vivo models, and favorable safety profile in early clinical trials highlight its potential as a valuable therapeutic option. Further clinical investigation is warranted to fully elucidate its role in treating these challenging infections. The experimental protocols and data presented in this guide are intended to serve as a resource for the scientific community to build upon this promising foundation.

References

Preclinical Safety and Toxicology of SPR206: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Cambridge, MA – SPR206, an investigational next-generation polymyxin antibiotic, has demonstrated a promising preclinical safety and toxicology profile, positioning it as a potential therapeutic option for multidrug-resistant (MDR) Gram-negative infections. Developed by Spero Therapeutics, SPR206 is engineered to retain potent antibacterial activity while mitigating the significant nephrotoxicity that limits the clinical use of legacy polymyxins like colistin and polymyxin B. This technical guide synthesizes the available preclinical safety and toxicology data for SPR206, intended for researchers, scientists, and drug development professionals.

Executive Summary

SPR206 is an intravenously administered agent that directly targets the outer membrane of Gram-negative bacteria.[1] Preclinical evaluations, including a comprehensive suite of Good Laboratory Practice (GLP)-compliant toxicology studies, have indicated that SPR206 is generally well-tolerated at exposures exceeding those anticipated for clinical efficacy.[2] Key findings from nonclinical studies highlight a reduced risk of kidney toxicity compared to older polymyxins, alongside a low potential for adverse effects on the respiratory, central nervous, and cardiovascular systems.[2][3] Phase 1 clinical trials in healthy volunteers have further supported this favorable safety profile, showing no evidence of nephrotoxicity at therapeutic doses.[1][4]

Mechanism of Action

The antibacterial activity of SPR206, like other polymyxins, is initiated by a crucial interaction with the lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This binding disrupts the integrity of the outer membrane, leading to increased permeability and subsequent bactericidal effects. The molecular design of SPR206 aims to optimize this interaction for potent efficacy while minimizing off-target effects that may contribute to toxicity.

SPR206 SPR206 LPS Lipopolysaccharide (LPS) in Outer Membrane SPR206->LPS Binds to Lipid A Outer_Membrane Gram-Negative Bacterial Outer Membrane Membrane_Disruption Outer Membrane Disruption Outer_Membrane->Membrane_Disruption Increased Permeability Bacterial_Death Bacterial Cell Death Membrane_Disruption->Bacterial_Death

Figure 1: SPR206 Mechanism of Antibacterial Action.

Preclinical Safety and Toxicology Studies

A comprehensive set of nonclinical studies was conducted to characterize the safety profile of SPR206. While specific quantitative data such as No-Observed-Adverse-Effect-Levels (NOAELs) are not publicly available, the collective findings from these studies indicate a favorable safety margin.

Summary of Preclinical Safety Studies
Study TypeSpeciesKey Findings
Single-Dose Toxicity Rodent and Non-RodentGenerally well-tolerated at high doses.
Repeat-Dose Toxicology Rat, MonkeyNo apparent accumulation after repeat dosing.[2] Showed a lower risk for kidney toxicity (nephrotoxicity) compared to colistin and polymyxin B.[2] No histopathological changes in the kidney were observed in a mouse model, in contrast to animals treated with polymyxin B.[2]
Safety Pharmacology VariousLow risk for respiratory, central nervous system, or cardiovascular events.[2][3]
Genotoxicity In vitro and in vivoNo evidence of mutagenic or clastogenic potential.
Reproductive Toxicology Not publicly availableData not available in the reviewed sources.
ADME VariousMinimal metabolism observed in vitro and in vivo.[2] Relatively low protein binding across species, including humans (<21%).[2]

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies of SPR206 are proprietary. However, a generalized workflow for such nonclinical safety assessments is outlined below.

cluster_preclinical Preclinical Safety Assessment Workflow Dose_Range_Finding Dose-Range Finding Studies Single_Dose_Tox Single-Dose Toxicity Dose_Range_Finding->Single_Dose_Tox Repeat_Dose_Tox Repeat-Dose Toxicology (e.g., 14-day, 28-day) Dose_Range_Finding->Repeat_Dose_Tox Single_Dose_Tox->Repeat_Dose_Tox IND_Submission IND Submission Repeat_Dose_Tox->IND_Submission Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Safety_Pharm->IND_Submission Genotoxicity Genotoxicity Assays (e.g., Ames, MNT) Genotoxicity->IND_Submission ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) ADME->IND_Submission

Figure 2: Generalized Preclinical Safety Assessment Workflow.

Focus on Reduced Nephrotoxicity

A key differentiator for SPR206 is its reduced potential for kidney toxicity, a significant dose-limiting factor for currently used polymyxins. The exact mechanism for this improved renal safety profile is not fully elucidated but is a central aspect of its design.[5] Preclinical studies have demonstrated that SPR206 leads to lower kidney exposure and reduced cytotoxicity in renal proximal tubule epithelial cells compared to polymyxin B.[5]

cluster_polymyxinB Polymyxin B cluster_spr206 SPR206 PolymyxinB Polymyxin B Administration High_Kidney_Exposure High Kidney Exposure PolymyxinB->High_Kidney_Exposure Renal_Cell_Cytotoxicity Renal Proximal Tubule Cell Cytotoxicity High_Kidney_Exposure->Renal_Cell_Cytotoxicity Nephrotoxicity Nephrotoxicity Renal_Cell_Cytotoxicity->Nephrotoxicity SPR206_Admin SPR206 Administration Low_Kidney_Exposure Reduced Kidney Exposure SPR206_Admin->Low_Kidney_Exposure Reduced_Cytotoxicity Reduced Renal Cell Cytotoxicity Low_Kidney_Exposure->Reduced_Cytotoxicity Improved_Safety Improved Renal Safety Profile Reduced_Cytotoxicity->Improved_Safety

Figure 3: Comparative Rationale for Reduced Nephrotoxicity of SPR206.

Conclusion

The available preclinical data for SPR206 consistently indicate a favorable safety and toxicology profile, with a notable improvement in renal safety compared to existing polymyxin antibiotics. These nonclinical findings, supported by early clinical data, have enabled the progression of SPR206 into further clinical development for the treatment of serious hospital-acquired infections. While detailed quantitative data and specific experimental protocols remain proprietary, the overall evidence suggests that SPR206 has the potential to become a valuable new therapeutic agent in the fight against multidrug-resistant Gram-negative pathogens.

References

Upleganan's Interaction with the Bacterial Outer Membrane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan (also known as SPR206) is a novel polymyxin analogue developed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its mechanism of action, like other polymyxins, primarily involves the disruption of the bacterial outer membrane, a critical barrier that contributes to the intrinsic resistance of these pathogens.[3][4] This technical guide provides an in-depth overview of this compound's interaction with the bacterial outer membrane, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Quantitative Data: Antimicrobial Activity of this compound

This compound has demonstrated potent antimicrobial activity against a range of clinically significant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's effectiveness, representing the lowest concentration that prevents visible bacterial growth.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (SPR206) against various Gram-negative bacteria.

Bacterial SpeciesStrainMIC (mg/L)
Pseudomonas aeruginosaPa140.125[1]
Acinetobacter baumanniiNCTC133010.125[1]
Escherichia coliIHMA5580908[1]
Escherichia coliATCC 259220.125[1]
Klebsiella pneumoniaeATCC 138820.125[1]
Pseudomonas aeruginosaATCC 278530.25[1]
Acinetobacter baumanniiNCTC134240.06[1]
Acinetobacter baumanniiATCC 190030.125[1]

Mechanism of Interaction with the Outer Membrane

The primary target of this compound in Gram-negative bacteria is the lipopolysaccharide (LPS) component of the outer membrane.[3] The interaction is a multi-step process initiated by electrostatic attraction, leading to membrane destabilization and increased permeability.

Initial Electrostatic Interaction and Divalent Cation Displacement

This compound, being a cationic molecule, is initially attracted to the anionic surface of the bacterial outer membrane. Specifically, it interacts with the negatively charged phosphate groups of the lipid A moiety of LPS.[3] This interaction leads to the displacement of divalent cations (Mg²⁺ and Ca²⁺) that are essential for stabilizing the LPS layer by cross-bridging adjacent LPS molecules.

Hydrophobic Insertion and Membrane Permeabilization

Following the initial electrostatic binding, the hydrophobic domains of this compound, including its fatty acyl tail, insert into the hydrophobic regions of the outer membrane. This insertion disrupts the highly ordered structure of the lipid A, leading to a localized disorganization of the outer membrane. This disruption increases the permeability of the outer membrane, allowing this compound and other molecules to cross this barrier.

cluster_OM Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) LipidA Lipid A DivalentCations Mg²⁺ / Ca²⁺ LipidA->DivalentCations stabilizes LipidA->DivalentCations 2. Displacement This compound This compound This compound->LPS 3. Hydrophobic Insertion & Disruption This compound->LipidA 1. Electrostatic Interaction

Caption: this compound's initial interaction with the bacterial outer membrane.

Consequent Cellular Events

The permeabilization of the outer membrane is a critical step that can lead to several downstream effects, ultimately resulting in bacterial cell death. These include:

  • Inner Membrane Damage: Once across the outer membrane, this compound can interact with and disrupt the inner cytoplasmic membrane, leading to leakage of essential cellular components.

  • Inhibition of Cellular Processes: The disruption of membrane integrity and dissipation of ion gradients can interfere with essential cellular processes such as ATP synthesis and protein secretion.

  • Induction of Stress Responses: Damage to the cell envelope can trigger bacterial stress response pathways, such as the Cpx and Rcs systems, as the bacterium attempts to repair the damage.[5]

Signaling Pathways Activated by Outer Membrane Stress

While specific signaling pathways directly activated by this compound are not yet fully elucidated, the membrane-damaging effects of polymyxins are known to induce envelope stress responses in Gram-negative bacteria. These are sophisticated signaling cascades that sense and respond to damage to the bacterial cell envelope.

The Cpx Two-Component System

The Cpx (Conjugative pilus expression) two-component system is a key pathway for sensing and responding to inner membrane stress. It is activated by misfolded proteins and alterations in the inner membrane.

cluster_Cpx Cpx Pathway This compound This compound OM_Disruption Outer Membrane Disruption This compound->OM_Disruption IM_Stress Inner Membrane Stress OM_Disruption->IM_Stress CpxA CpxA (Sensor Kinase) IM_Stress->CpxA activates CpxP CpxP (Inhibitor) IM_Stress->CpxP sequesters CpxA_P CpxA-P CpxA->CpxA_P autophosphorylation CpxP->CpxA inhibits CpxR CpxR (Response Regulator) CpxR_P CpxR-P CpxR->CpxR_P CpxA_P->CpxR phosphotransfer TargetGenes Target Gene Expression CpxR_P->TargetGenes regulates

Caption: The Cpx envelope stress response pathway.

The Rcs Phosphorelay System

The Rcs (Regulator of capsule synthesis) system is a more complex phosphorelay that responds to outer membrane and peptidoglycan stress.

cluster_Rcs Rcs Pathway This compound This compound OM_Disruption Outer Membrane Disruption This compound->OM_Disruption RcsF RcsF (OM Sensor) OM_Disruption->RcsF sensed by RcsC RcsC (Sensor Kinase) RcsF->RcsC activates RcsC_P RcsC-P RcsC->RcsC_P autophosphorylation RcsD RcsD (Phosphotransferase) RcsD_P RcsD-P RcsD->RcsD_P RcsB RcsB (Response Regulator) RcsB_P RcsB-P RcsB->RcsB_P RcsC_P->RcsD phosphotransfer RcsD_P->RcsB phosphotransfer TargetGenes Target Gene Expression RcsB_P->TargetGenes regulates

Caption: The Rcs envelope stress response phosphorelay.

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction of this compound with the bacterial outer membrane.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of this compound dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that shows no visible bacterial growth (turbidity).

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate plate at 37°C C->D E Read plate and determine MIC D->E

Caption: Workflow for MIC determination by broth microdilution.

Outer Membrane Permeabilization Assay (NPN Uptake)

The 1-N-phenylnaphthylamine (NPN) uptake assay is used to assess the ability of a compound to permeabilize the bacterial outer membrane. NPN is a fluorescent probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic interior of cell membranes.

Protocol:

  • Bacterial Cell Preparation: Bacterial cells are grown to mid-log phase, harvested by centrifugation, and washed.

  • Cell Suspension: The cells are resuspended in a suitable buffer (e.g., HEPES).

  • NPN Addition: NPN is added to the cell suspension.

  • This compound Addition: this compound is added to the suspension at various concentrations.

  • Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates permeabilization of the outer membrane, allowing NPN to enter and intercalate into the membrane.

Lipopolysaccharide (LPS) Binding Assay (DPX Displacement)

This assay measures the ability of a compound to bind to LPS by displacing a fluorescently labeled polymyxin B derivative, dansyl-polymyxin B (DPX).

Protocol:

  • Preparation of LPS or Bacterial Cells: Purified LPS or whole bacterial cells are suspended in buffer.

  • DPX Addition: DPX is added to the suspension, which results in an increase in fluorescence as it binds to the LPS.

  • This compound Titration: this compound is titrated into the DPX-LPS mixture.

  • Fluorescence Measurement: The fluorescence intensity is measured after each addition of this compound. A decrease in fluorescence indicates that this compound is displacing DPX from its binding site on the LPS.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC is a powerful technique to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity, enthalpy, and entropy). While specific ITC data for this compound is not publicly available, the following is a general protocol for studying polymyxin-LPS interactions.

Protocol:

  • Sample Preparation: A solution of purified LPS is placed in the sample cell of the calorimeter, and a solution of the polymyxin analogue (e.g., this compound) is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: Small aliquots of the polymyxin solution are injected into the LPS solution at regular intervals.

  • Heat Measurement: The heat released or absorbed during each injection is measured by the instrument.

  • Data Analysis: The resulting data is plotted as heat per injection versus the molar ratio of polymyxin to LPS. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters. The interaction between polymyxins and LPS is often complex and may not fit a simple one-to-one binding model.[6]

cluster_workflow ITC Experimental Workflow A Prepare LPS solution in sample cell and This compound in syringe B Titrate this compound into LPS solution A->B C Measure heat change per injection B->C D Generate binding isotherm C->D E Fit data to binding model to obtain thermodynamic parameters D->E

References

Methodological & Application

Upleganan Administration Protocol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan, also known as SPR206, is a next-generation polymyxin antibiotic designed for intravenous administration to combat multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] As a polymyxin analogue, its primary mechanism of action involves interaction with the lipopolysaccharide (LPS) of the bacterial outer membrane, leading to membrane disruption and cell death.[1] Preclinical and Phase 1 clinical studies have demonstrated its potent in vitro and in vivo activity against a range of critical pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacteriaceae.[3][4] Notably, this compound has shown a promising safety profile with a lower propensity for nephrotoxicity compared to legacy polymyxins like polymyxin B.[2][5][6]

These application notes provide a comprehensive overview of the administration protocols for this compound in in vivo preclinical studies, based on currently available data. The information is intended to guide researchers in designing and executing robust experiments to evaluate the efficacy, pharmacokinetics, and safety of this promising antibiotic candidate.

Mechanism of Action: Targeting the Bacterial Outer Membrane

This compound exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The cationic nature of the molecule facilitates an electrostatic interaction with the negatively charged phosphate groups of lipid A, a key component of LPS. This binding displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. The hydrophobic tail of the this compound molecule is then thought to insert into the membrane, further disorganizing its structure. This destabilization increases the permeability of the membrane, causing leakage of intracellular contents and ultimately leading to bacterial cell death.

In response to the presence of polymyxins, bacteria can activate two-component signaling systems, such as PhoP/PhoQ and PmrA/PmrB. These systems regulate the modification of lipid A with positively charged moieties, which reduces the net negative charge of the outer membrane and thereby decreases the binding of cationic antibiotics like this compound. This is a key mechanism of acquired resistance.[7][8][9][10][11]

Upleganan_Mechanism_of_Action cluster_0 Gram-Negative Bacterial Outer Membrane cluster_1 Bacterial Cell LPS Lipopolysaccharide (LPS) (Lipid A) OM Outer Membrane disruption Membrane Disruption & Increased Permeability LPS->disruption Displacement of Divalent Cations divalent_cations Mg²⁺, Ca²⁺ divalent_cations->LPS Stabilize This compound This compound (Cationic) This compound->LPS Electrostatic Interaction leakage Leakage of Intracellular Contents disruption->leakage death Bacterial Cell Death leakage->death

Caption: this compound's interaction with the bacterial outer membrane.

Signaling Pathway: Bacterial Response to Polymyxins

The presence of polymyxins like this compound can trigger a defensive response in Gram-negative bacteria, primarily mediated by two-component signaling systems. The PhoP/PhoQ and PmrA/PmrB systems are key regulators of this adaptive resistance. Environmental cues, including the presence of cationic antimicrobial peptides, activate the sensor kinase (PhoQ or PmrB), which in turn phosphorylates its cognate response regulator (PhoP or PmrA). The activated response regulator then upregulates the expression of genes involved in the modification of lipid A, reducing the net negative charge of the outer membrane and thus repelling the cationic this compound.

Polymyxin_Resistance_Signaling cluster_pho PhoP/PhoQ System cluster_pmr PmrA/PmrB System This compound This compound (Polymyxin) PhoQ PhoQ (Sensor Kinase) This compound->PhoQ Activates PmrB PmrB (Sensor Kinase) This compound->PmrB Activates PhoP PhoP (Response Regulator) PhoQ->PhoP Phosphorylation LipidA_mod Lipid A Modification Genes (e.g., arn operon) PhoP->LipidA_mod Upregulates PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylation PmrA->LipidA_mod Upregulates Resistance Reduced this compound Binding (Resistance) LipidA_mod->Resistance

Caption: Two-component systems mediating polymyxin resistance.

Data Presentation

In Vitro Activity of this compound (SPR206)
PathogenStrainMIC (mg/L)Reference
Acinetobacter baumanniiNCTC133010.125[12]
Acinetobacter baumanniiNCTC134240.06[12]
Acinetobacter baumanniiATCC 190030.125[12]
Pseudomonas aeruginosaPa140.125[12]
Pseudomonas aeruginosaATCC 278530.25[12]
Escherichia coliATCC 259220.125[12]
Escherichia coliIHMA5580908[12]
Klebsiella pneumoniaeATCC 138820.125[12]
In Vivo Efficacy of this compound (SPR206) in Murine Infection Models
Infection ModelPathogen StrainDosing Regimen (mg/kg)Administration RouteBacterial Burden Reduction (log₁₀ CFU/g or mL)Reference
ThighA. baumannii Ab1330130, q4h for 24hSubcutaneous3.4[12]
ThighA. baumannii Ab1330130, q4h for 24hSubcutaneous4.3[12]
LungP. aeruginosa Pa1410, q8h for 16hIntravenous1.5[12]
LungA. baumannii NCTC1330110, q8h for 16hIntravenous3.6[12]
ThighP. aeruginosa20Not specified4.6[13]
Pharmacokinetic Parameters of this compound (SPR206)
SpeciesDoseRouteCmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)Reference
Human (Healthy)10 - 400 mg (single)IV (1h infusion)Dose-proportional1.1 - 1.32.4 - 4.1Dose-proportional[4]
Mouse (Infected)5 mg/kg, q8h (estimated)SubcutaneousNot specifiedNot specifiedNot specifiedfAUC₀-₂₄: 47.28[14]

Experimental Protocols

Formulation and Administration

For preclinical studies, this compound (SPR206 acetate salt) can be prepared for administration. The acetate salt form generally offers enhanced water solubility and stability.[12]

  • Vehicle: Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) are suitable vehicles for both intravenous and subcutaneous administration.

  • Preparation: Dissolve the required amount of this compound powder in the chosen vehicle to achieve the desired final concentration for dosing. Ensure the solution is clear and free of particulates before administration. The stability of this compound in solution should be considered, and fresh preparations are recommended for each experiment.

  • Administration Routes:

    • Intravenous (IV): Administered typically via the tail vein in mice.

    • Subcutaneous (SC): Injected into the loose skin over the back or flank.[5][12][14][15][16]

Murine Thigh Infection Model

This model is used to assess the efficacy of antimicrobial agents against localized deep-seated muscle infections.

  • Animal Model: Neutropenic female BALB/c or C57 mice (6-8 weeks old). Neutropenia is typically induced by intraperitoneal injection of cyclophosphamide prior to infection.

  • Bacterial Preparation: Culture the desired Gram-negative pathogen (e.g., P. aeruginosa, A. baumannii) to mid-logarithmic phase. Wash and resuspend the bacterial pellet in sterile saline to the target concentration (e.g., 1 x 10⁶ to 1 x 10⁷ CFU/mL).

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh.

  • Treatment: Initiate this compound administration at a specified time post-infection (e.g., 2 hours). Administer the drug via the desired route (IV or SC) at various dosing regimens.[16][17][18]

  • Efficacy Assessment: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice. Aseptically remove the infected thigh, weigh it, and homogenize it in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).[17]

Murine Lung Infection Model (Pneumonia)

This model is used to evaluate the efficacy of antibiotics in treating respiratory tract infections.

  • Animal Model: Female BALB/c mice (6-8 weeks old). Immunocompetent or neutropenic models can be used.[19][20][21]

  • Bacterial Preparation: Prepare the bacterial inoculum as described for the thigh infection model.

  • Infection: Anesthetize the mice. Administer the bacterial suspension (typically 20-50 µL) via intranasal or intratracheal instillation.[19][20][22][23]

  • Treatment: Begin this compound administration at a set time after infection (e.g., 2 hours) via the intravenous or subcutaneous route.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and homogenize them in sterile saline. Determine the bacterial burden (CFU/gram of lung tissue) by plating serial dilutions.[22] Survival can also be monitored over a longer period.

In_Vivo_Experimental_Workflow cluster_assessment Assessment Methods start Start animal_prep Animal Preparation (e.g., induce neutropenia) start->animal_prep bacterial_prep Bacterial Inoculum Preparation start->bacterial_prep infection Infection (Thigh or Lung) animal_prep->infection bacterial_prep->infection treatment This compound Administration (IV or SC) infection->treatment assessment Efficacy Assessment treatment->assessment end End assessment->end cfu_count Bacterial Burden (CFU) in Target Organ assessment->cfu_count survival Survival Analysis assessment->survival

References

Application Notes and Protocols for Cell Culture Assays to Determine the Cytotoxicity of Upleganan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan (also known as SPR206) is a novel polymyxin analogue antibiotic engineered to exhibit potent activity against multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3][4] A significant advantage of this compound is its design for reduced nephrotoxicity, a common dose-limiting side effect associated with older polymyxins like polymyxin B.[3][4][5] The primary mechanism of polymyxin-induced nephrotoxicity involves damage to renal proximal tubular epithelial cells.[6][7][8][9][10] Therefore, assessing the cytotoxic effects of this compound on relevant kidney cell lines is a critical step in its preclinical safety evaluation.

These application notes provide detailed protocols for three standard cell culture-based assays to quantify the in vitro cytotoxicity of this compound: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Annexin V apoptosis assay. The human kidney proximal tubule epithelial cell line, HK-2, is recommended as a relevant in vitro model for these studies.[3][11]

MTT Assay for Cell Viability and Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][14] The concentration of the dissolved formazan is directly proportional to the number of metabolically active (living) cells.[14]

Experimental Protocol: MTT Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • This compound (SPR206)

  • HK-2 cells (human kidney proximal tubule epithelial cells)

  • Complete cell culture medium (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count HK-2 cells.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

    • Include wells with untreated cells (vehicle control) and wells with medium only (background control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[14][15]

    • Incubate the plate for 2 to 4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]

    • Mix gently on an orbital shaker to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[14]

    • A reference wavelength of >650 nm can be used to subtract background absorbance.[14]

Data Presentation: MTT Assay Parameters
ParameterRecommended Value
Cell LineHK-2 (Human Kidney Proximal Tubule)
Seeding Density1 x 10⁴ - 5 x 10⁴ cells/well
This compound Concentration RangeLogarithmic dilutions (e.g., 1 µM to 1000 µM)
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL (final concentration)
MTT Incubation2 - 4 hours
Absorbance Wavelength570 nm

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay Assay Steps cluster_read Data Acquisition seed Seed HK-2 Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon lysis of the cell membrane, a hallmark of necrosis or late-stage apoptosis.[16][17] The amount of LDH in the supernatant is proportional to the number of cells with compromised membrane integrity.

Experimental Protocol: LDH Assay

This protocol is based on a colorimetric assay using a 96-well plate.

Materials:

  • This compound (SPR206)

  • HK-2 cells

  • Complete cell culture medium (low serum recommended to reduce background)

  • LDH Assay Kit (containing LDH reaction buffer, dye/substrate solution, and stop solution)

  • Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control

  • 96-well flat-bottom sterile cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound.

    • It is crucial to set up the following controls on the same plate:

      • Vehicle Control: Untreated cells for measuring spontaneous LDH release.

      • Maximum Release Control: Untreated cells lysed with lysis solution to determine 100% LDH release.[18]

      • Background Control: Medium without cells.

  • Supernatant Collection:

    • After the incubation period, centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells.[17]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new, clear 96-well plate.[18]

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50-100 µL of the reaction mixture to each well containing the supernatant.[18]

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of stop solution to each well.

    • Gently mix the contents of the wells.

    • Measure the absorbance at 490 nm using a microplate reader.[19]

Data Presentation: LDH Assay Parameters
ParameterRecommended Value
Cell LineHK-2 (Human Kidney Proximal Tubule)
Seeding Density1 x 10⁴ - 5 x 10⁴ cells/well
This compound Concentration RangeLogarithmic dilutions (e.g., 1 µM to 1000 µM)
Incubation Time24, 48, or 72 hours
Supernatant Volume50 - 100 µL
Reaction IncubationUp to 30 minutes at room temperature
Absorbance Wavelength490 nm

Visualization: LDH Assay Workflow

LDH_Workflow cluster_prep Plate Preparation & Treatment cluster_sample Sample Collection cluster_assay Assay Steps cluster_read Data Acquisition seed Seed & Treat HK-2 Cells incubate1 Incubate 24-72h seed->incubate1 centrifuge Centrifuge Plate incubate1->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate2 Incubate up to 30 min add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance at 490 nm add_stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Annexin V Apoptosis Assay

The Annexin V assay is used to detect apoptosis, a form of programmed cell death. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[20][21] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[21] By using flow cytometry, cells that are positive for Annexin V staining can be identified as apoptotic. A viability dye like Propidium Iodide (PI) is often used concurrently to distinguish between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V and PI positive).[20]

Experimental Protocol: Annexin V Assay

Materials:

  • This compound (SPR206)

  • HK-2 cells

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS), sterile

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed HK-2 cells in 6-well plates or T25 flasks and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the collected medium and the trypsinized cells for each sample to ensure all cells are harvested.[20]

    • Centrifuge the cell suspension at 500 x g for 5 minutes and discard the supernatant.

  • Cell Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[22]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[22]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[23]

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.[23]

    • Analyze the samples by flow cytometry as soon as possible, keeping them on ice.[24]

Data Presentation: Annexin V Assay Parameters
ParameterRecommended Value
Cell LineHK-2 (Human Kidney Proximal Tubule)
Cell Concentration for Staining~1 x 10⁶ cells/mL
Annexin V-FITC Volume5 µL per 100 µL cell suspension
Propidium Iodide Volume5 µL per 100 µL cell suspension
Staining Incubation15 minutes at room temperature
Analysis MethodFlow Cytometry

Visualization: Annexin V Assay Workflow

AnnexinV_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Cell Harvesting cluster_stain Staining cluster_read Data Acquisition seed Seed & Treat HK-2 Cells incubate1 Incubate 24h seed->incubate1 harvest Harvest Adherent & Floating Cells incubate1->harvest wash1 Wash with PBS harvest->wash1 resuspend Resuspend in Binding Buffer wash1->resuspend add_stain Add Annexin V-FITC & PI resuspend->add_stain incubate2 Incubate 15 min add_stain->incubate2 analyze Analyze by Flow Cytometry incubate2->analyze

Caption: Workflow for the Annexin V apoptosis assay.

Mechanism of Polymyxin-Induced Cytotoxicity

Polymyxins are understood to induce nephrotoxicity primarily through their interaction with the membranes of proximal tubule cells. This interaction leads to increased membrane permeability, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS), ultimately triggering apoptotic and necrotic cell death pathways. The assays described herein are designed to probe these key events.

Visualization: Polymyxin Cytotoxicity Pathway

Cytotoxicity_Pathway cluster_cell Renal Proximal Tubule Cell cluster_outcomes Cellular Outcomes cluster_assays Detection Assays This compound This compound/ Polymyxin B membrane Plasma Membrane Disruption This compound->membrane mitochondria Mitochondrial Dysfunction This compound->mitochondria necrosis Necrosis (Membrane Lysis) membrane->necrosis leads to apoptosis Apoptosis (PS Exposure) mitochondria->apoptosis triggers metabolic Decreased Metabolic Activity mitochondria->metabolic causes annexin_v Annexin V Assay apoptosis->annexin_v detected by ldh_assay LDH Assay necrosis->ldh_assay detected by mtt_assay MTT Assay metabolic->mtt_assay detected by

References

Application Notes and Protocols for High-Throughput Screening of Upleganan Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan (SPR206) is a novel polymyxin analogue developed to combat multidrug-resistant Gram-negative bacterial infections with a potentially improved safety profile compared to older polymyxins.[1][2] Beyond their direct antimicrobial activity, polymyxins are known to possess immunomodulatory properties, primarily through their interaction with the Toll-like receptor 4 (TLR4) signaling pathway.[3][4] This interaction stems from their ability to bind to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of TLR4.[3][5] The modulation of the TLR4 pathway can influence the host's inflammatory response, which is a critical aspect of infection and sepsis.

These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to evaluate the immunomodulatory effects of this compound analogues. The primary focus is on assays that quantify the activation or inhibition of the TLR4 signaling cascade, a key pathway in the innate immune response.

Signaling Pathway of Interest: TLR4 Activation

The canonical TLR4 signaling pathway is initiated by the binding of LPS, which, with the help of accessory proteins like MD-2 and CD14, leads to the dimerization of the TLR4 receptor. This event triggers a downstream signaling cascade, primarily through the MyD88-dependent pathway, culminating in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of a wide range of pro-inflammatory cytokines and chemokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 Activates Upleganan_Analogue This compound Analogue Upleganan_Analogue->LPS Binds/Sequesters MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates for degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocates IkB->NFkB_p65_p50 Inhibits DNA DNA NFkB_translocated->DNA Binds to promoter regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines Induces Transcription

Figure 1: TLR4 Signaling Pathway and the inhibitory role of this compound analogues.

High-Throughput Screening Assays

A tiered approach to screening this compound analogues is recommended. Primary screening can be performed using a cell-based reporter assay for NF-κB activation. Hits from the primary screen can then be confirmed and further characterized in secondary assays measuring the secretion of key inflammatory cytokines.

Assay 1: NF-κB Reporter Assay (Primary Screen)

This assay provides a robust and high-throughput method to assess the activation of the NF-κB pathway. It utilizes a stable cell line, such as HEK293 cells, engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Experimental Workflow:

NFkB_Workflow start Start plate_cells Plate NF-κB reporter cells in 384-well plates start->plate_cells incubate1 Incubate overnight plate_cells->incubate1 add_compounds Add this compound analogues and controls incubate1->add_compounds add_lps Add LPS to stimulate (except for agonist testing) add_compounds->add_lps incubate2 Incubate for 6-24 hours add_lps->incubate2 add_luciferase Add luciferase substrate incubate2->add_luciferase read_plate Read luminescence add_luciferase->read_plate analyze Analyze data: Calculate % inhibition read_plate->analyze end End analyze->end

Figure 2: Experimental workflow for the NF-κB reporter assay.

Protocol: NF-κB Luciferase Reporter Assay

  • Cell Plating:

    • Culture HEK-Blue™ hTLR4 cells (or a similar NF-κB reporter cell line) according to the manufacturer's instructions.

    • Seed the cells into white, clear-bottom 384-well microplates at a density of 2 x 104 cells per well in 40 µL of culture medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator overnight.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound analogues in the appropriate assay buffer.

    • Add 5 µL of the diluted compounds to the corresponding wells of the cell plate.

    • Include positive controls (e.g., a known TLR4 antagonist like Polymyxin B) and negative controls (vehicle).

  • Stimulation:

    • Prepare a solution of LPS (from E. coli O111:B4) at a concentration that induces a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.

    • Add 5 µL of the LPS solution to all wells except for the unstimulated control wells.

    • The final volume in each well should be 50 µL.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 6-24 hours.[6]

  • Luminescence Reading:

    • Equilibrate the plates to room temperature.

    • Add 25 µL of a luciferase detection reagent (e.g., Bright-Glo™) to each well.

    • Incubate for 5 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Presentation (Hypothetical Data for Illustration)

This compound AnalogueIC50 (µM) for NF-κB InhibitionMaximum Inhibition (%)Cytotoxicity (CC50, µM)
This compound1.295>100
Analogue A0.598>100
Analogue B5.885>100
Analogue C0.99250
Polymyxin B (Control)0.89925
Assay 2: Cytokine Secretion Assay (Secondary Screen)

This assay measures the levels of specific pro-inflammatory cytokines secreted by immune cells in response to TLR4 stimulation. This provides a more direct assessment of the inflammatory response. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format is recommended for its high sensitivity, wide dynamic range, and no-wash protocol, making it suitable for HTS.[7][8][9]

Experimental Workflow:

Cytokine_Workflow start Start plate_cells Plate immune cells (e.g., PBMCs) in 96-well plates start->plate_cells incubate1 Incubate for 2-4 hours plate_cells->incubate1 add_compounds Add this compound analogues and controls incubate1->add_compounds add_lps Add LPS to stimulate add_compounds->add_lps incubate2 Incubate for 18-24 hours add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant transfer_supernatant Transfer supernatant to 384-well assay plate collect_supernatant->transfer_supernatant add_beads Add AlphaLISA acceptor beads and biotinylated antibody transfer_supernatant->add_beads incubate3 Incubate for 60 minutes add_beads->incubate3 add_donor_beads Add streptavidin-donor beads incubate3->add_donor_beads incubate4 Incubate for 30 minutes in the dark add_donor_beads->incubate4 read_plate Read AlphaLISA signal incubate4->read_plate analyze Analyze data and determine cytokine levels read_plate->analyze end End analyze->end

Figure 3: Experimental workflow for the AlphaLISA cytokine assay.

Protocol: TNF-α AlphaLISA Assay

  • Cell Plating:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

    • Seed the PBMCs in a 96-well cell culture plate at a density of 1 x 105 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

    • Allow the cells to rest for 2-4 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition and Stimulation:

    • Add 25 µL of diluted this compound analogues to the wells.

    • Add 25 µL of LPS (10 ng/mL final concentration) to stimulate the cells.

    • The final volume in each well will be 150 µL.

    • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Transfer:

    • Centrifuge the cell plate at 300 x g for 5 minutes.

    • Carefully transfer 5 µL of the supernatant from each well to a 384-well white ProxiPlate.

  • AlphaLISA Reaction:

    • Prepare a mix of anti-TNF-α acceptor beads and biotinylated anti-TNF-α antibody according to the manufacturer's protocol.

    • Add 10 µL of this mix to each well of the 384-well plate containing the supernatant.

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Add 10 µL of streptavidin-coated donor beads.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

  • Signal Reading:

    • Read the plate on an EnVision or other plate reader equipped for AlphaLISA detection.

Data Presentation (Hypothetical Data for Illustration)

This compound AnalogueIC50 (µM) for TNF-α InhibitionIC50 (µM) for IL-6 Inhibition
This compound1.51.8
Analogue A0.60.8
Analogue B6.27.5
Analogue C1.11.3
Polymyxin B (Control)1.01.2

Conclusion

The described high-throughput screening assays provide a comprehensive framework for evaluating the immunomodulatory properties of this compound analogues. By combining a primary screen for NF-κB activation with a secondary screen for cytokine secretion, researchers can efficiently identify and characterize compounds with desired immunomodulatory profiles. This information is crucial for the development of safer and more effective antimicrobial agents that not only combat infection but also modulate the host's inflammatory response.

References

Upleganan Formulation for Intravenous Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan (also known as SPR206) is a novel polymyxin analogue antibiotic developed for the treatment of multidrug-resistant (MDR) Gram-negative bacterial infections.[1] As a next-generation polymyxin, it is designed to offer a better safety profile, particularly with reduced nephrotoxicity, compared to older polymyxins like polymyxin B.[2] this compound is under development by Spero Therapeutics for intravenous administration to treat hospital-acquired and ventilator-associated bacterial pneumonia caused by MDR Gram-negative pathogens.[2] This document provides detailed application notes and protocols for the intravenous administration of this compound in animal models, based on available preclinical data.

Mechanism of Action

This compound exerts its bactericidal effect in a manner characteristic of polymyxin antibiotics.[3] The primary target is the outer membrane of Gram-negative bacteria. The cationic peptide ring of this compound interacts electrostatically with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane.[3][4] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization and increased permeability. Subsequently, the hydrophobic fatty acyl chain of this compound inserts into the membrane, causing further disruption, leakage of intracellular contents, and ultimately, cell death.[3]

cluster_extracellular Extracellular Space cluster_membrane Gram-Negative Bacterial Outer Membrane cluster_intracellular Intracellular Space This compound This compound LPS Lipopolysaccharide (LPS) (Lipid A) This compound->LPS Electrostatic Interaction Divalent_Cations Ca²⁺ / Mg²⁺ This compound->Divalent_Cations Displacement Membrane_Destabilization Membrane Destabilization LPS->Membrane_Destabilization leads to Divalent_Cations->Membrane_Destabilization stabilizes Permeability_Increase Increased Permeability Membrane_Destabilization->Permeability_Increase Cell_Death Bacterial Cell Death Permeability_Increase->Cell_Death causes

Figure 1: this compound's Mechanism of Action.

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of multidrug-resistant Gram-negative pathogens.

PathogenStrainMIC (mg/L)
Pseudomonas aeruginosaPa140.125
Acinetobacter baumanniiNCTC133010.125
Escherichia coliIHMA5580908
Escherichia coliATCC 259220.125
Klebsiella pneumoniaeATCC 138820.125
Pseudomonas aeruginosaATCC 278530.25
Acinetobacter baumanniiNCTC134240.06
Acinetobacter baumanniiATCC 190030.125
Data sourced from MedChemExpress.[1]

Preclinical In Vivo Efficacy

This compound has shown significant efficacy in murine infection models.

Animal ModelPathogenDosing RegimenRouteDurationEfficacy Outcome
Neutropenic Mouse Lung InfectionP. aeruginosa Pa140.125 - 30 mg/kg (q8h or q4h)IV or SC16 or 24 hours1.5 log10 CFU/mL reduction in lung tissue
Neutropenic Mouse Lung InfectionA. baumannii NCTC133010.125 - 30 mg/kg (q8h or q4h)IV or SC16 or 24 hours3.6 log10 CFU/mL reduction in lung tissue
Neutropenic Mouse Thigh InfectionA. baumannii Ab133010.125 - 30 mg/kg (q8h or q4h)IV or SC16 or 24 hours3.4 - 4.3 log10 CFU/g reduction in thigh tissue
Data sourced from MedChemExpress, citing Grosser, L., et al.[1]

Experimental Protocols

General Preparation for Intravenous Administration

The following is a general protocol for the preparation of this compound for intravenous administration in animal models. The acetate salt of this compound (SPR206 acetate) is often used due to its enhanced water solubility and stability.[1]

Materials:

  • This compound (acetate salt)

  • Sterile, pyrogen-free saline (0.9% NaCl) or 5% dextrose in water (D5W)

  • Sterile vials and syringes

  • Vortex mixer

  • pH meter and sterile solutions for pH adjustment (e.g., HCl, NaOH) if necessary

Protocol:

  • Reconstitution: Aseptically weigh the required amount of this compound powder. Reconstitute the powder in a sterile vial with a known volume of sterile saline or D5W to achieve a desired stock concentration.

  • Dissolution: Gently vortex the vial until the powder is completely dissolved. Visually inspect for any particulate matter.

  • pH Adjustment (if required): Check the pH of the reconstituted solution. If necessary, adjust the pH to a physiologically compatible range (typically pH 6.5-7.5) using sterile, dilute HCl or NaOH.

  • Final Dilution: Based on the desired final concentration for injection and the animal's body weight, further dilute the stock solution with sterile saline or D5W.

Intravenous Administration in a Murine Model

This protocol outlines the intravenous administration of this compound in a mouse model, a common preclinical model for efficacy and pharmacokinetic studies.

Materials:

  • Prepared this compound solution

  • Mouse restrainer

  • Insulin syringes with a 27-30 gauge needle

  • Heat lamp or warming pad

Protocol:

  • Animal Preparation: Acclimatize the mice to the laboratory conditions. Weigh each mouse immediately before dosing to ensure accurate dose calculation.

  • Warming: To facilitate vasodilation of the tail veins, warm the mouse under a heat lamp or on a warming pad for a few minutes.

  • Restraint: Place the mouse in a suitable restrainer, ensuring the tail is accessible.

  • Vein Identification: Identify one of the lateral tail veins. Gently wiping the tail with an alcohol swab can help in visualizing the vein.

  • Injection: Carefully insert the needle into the identified tail vein. Administer the this compound solution slowly and steadily. The typical injection volume for a mouse is 5-10 mL/kg.

  • Post-Injection Monitoring: After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any immediate adverse reactions.

cluster_prep Preparation cluster_admin Administration (Murine Model) A Weigh this compound B Reconstitute in Sterile Diluent A->B C Ensure Complete Dissolution B->C D Final Dilution for Dosing C->D E Weigh Animal D->E F Warm Tail for Vasodilation E->F G Restrain Animal F->G H Administer via Lateral Tail Vein G->H I Monitor Post-Injection H->I

Figure 2: Experimental Workflow for IV Administration.

Pharmacokinetics and Interspecies Scaling

While specific pharmacokinetic parameters for this compound in various animal models are not publicly detailed, general principles of antibiotic pharmacokinetics and interspecies scaling can be applied.[5] Pharmacokinetic studies in rats, rabbits, Cynomolgus monkeys, and dogs are commonly performed for novel antibiotics to determine parameters such as clearance, volume of distribution, and half-life.[5] These parameters are then often correlated with body weight across species to estimate the human pharmacokinetic profile.

Safety and Tolerability

Phase 1 clinical trials in healthy subjects have shown that intravenously administered this compound is generally safe and well-tolerated.[2] The incidence of adverse events increased with the dose, but most were of mild severity. Importantly, no evidence of nephrotoxicity was observed over 14 days with a dosing regimen expected to exceed that required for clinical efficacy.[2] This improved safety profile is a key advantage of this compound over traditional polymyxins.

Conclusion

This compound is a promising intravenous antibiotic for combating MDR Gram-negative infections. The provided protocols and data serve as a guide for researchers in designing and conducting preclinical studies in animal models. Adherence to proper formulation and administration techniques is crucial for obtaining reliable and reproducible results in the evaluation of this compound's efficacy and safety.

References

Application Notes and Protocols for Upleganan (SPR206) in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Upleganan, also known as SPR206, is a next-generation polymyxin analogue developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacterial infections. Its structural modifications were designed to mitigate the nephrotoxicity associated with older polymyxins like colistin and polymyxin B, while retaining potent antimicrobial activity.[1][2] this compound exerts its bactericidal effect by disrupting the outer membrane of Gram-negative bacteria.[3] Preclinical studies have demonstrated its efficacy against a broad spectrum of pathogens, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[4][5][6]

A significant area of investigation for this compound has been its use in combination with other classes of antibiotics to enhance efficacy, overcome resistance, and broaden the spectrum of activity. While the clinical development of SPR206 was discontinued by Spero Therapeutics in early 2025 following a pipeline reprioritization, the existing preclinical data on its synergistic potential remains a valuable resource for researchers in the field of antimicrobial drug development.[7][8]

These application notes provide a summary of the available data on this compound's synergistic activity with other antibiotics and detailed protocols for key in vitro experiments to assess such interactions.

Data Presentation: In Vitro Synergy of this compound Combinations

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of this compound and its combination partners against multidrug-resistant bacterial isolates from preclinical studies.

Table 1: MICs of this compound (SPR206) and Comparator Agents against Acinetobacter baumannii

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (SPR206)0.122
Colistin0.5>16
Meropenem>32>32
Minocycline416

Data sourced from a study evaluating a collection of 30 A. baumannii isolates, including colistin-resistant and carbapenem-resistant strains.[1]

Table 2: MICs of this compound (SPR206) and Comparator Agents against Pseudomonas aeruginosa

AntibioticMIC Range (mg/L)
This compound (SPR206)0.25 - 2
Colistin0.5 - 4
Aztreonam8 - >256
Ceftazidime/Avibactam4/4 - 128/4

Data sourced from a study evaluating 15 carbapenem-resistant P. aeruginosa strains.[9]

Signaling Pathways and Mechanisms of Action

The synergistic potential of this compound stems from its primary mechanism of action, which involves the disruption of the bacterial outer membrane. This permeabilizing effect can facilitate the entry of other antibiotics that may otherwise be excluded, leading to enhanced antimicrobial activity.

G cluster_bacterium Gram-Negative Bacterium Outer Membrane Outer Membrane Periplasmic Space Periplasmic Space Outer Membrane->Periplasmic Space Increased Permeability Inner Membrane Inner Membrane Periplasmic Space->Inner Membrane Cytoplasm Cytoplasm Inner Membrane->Cytoplasm Target Site Target Site Cytoplasm->Target Site This compound (SPR206) This compound (SPR206) This compound (SPR206)->Outer Membrane Disrupts Outer Membrane Integrity Other Antibiotic Other Antibiotic Other Antibiotic->Periplasmic Space Enhanced Entry Bacterial Cell Death Bacterial Cell Death Target Site->Bacterial Cell Death

Caption: Mechanism of this compound Synergy.

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol describes a method to assess the in vitro interaction between this compound and another antibiotic using the checkerboard microdilution method to determine the Fractional Inhibitory Concentration (FIC) Index.

a. Materials:

  • This compound (SPR206) stock solution

  • Partner antibiotic stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Incubator (35-37°C)

  • Microplate reader (optional)

b. Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare Antibiotic Stocks Prepare Antibiotic Stocks Serial Dilute this compound (Rows) Serial Dilute this compound (Rows) Prepare Antibiotic Stocks->Serial Dilute this compound (Rows) Serial Dilute Partner Antibiotic (Columns) Serial Dilute Partner Antibiotic (Columns) Prepare Antibiotic Stocks->Serial Dilute Partner Antibiotic (Columns) Standardize Bacterial Inoculum Standardize Bacterial Inoculum Inoculate Plate Inoculate Plate Standardize Bacterial Inoculum->Inoculate Plate Serial Dilute this compound (Rows)->Inoculate Plate Serial Dilute Partner Antibiotic (Columns)->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Determine MICs Determine MICs Incubate Plate->Determine MICs Calculate FIC Index Calculate FIC Index Determine MICs->Calculate FIC Index G cluster_setup Experiment Setup cluster_incubation Incubation and Sampling cluster_quantification Quantification Prepare Inoculum Prepare Inoculum Add Antibiotics to Tubes Add Antibiotics to Tubes Prepare Inoculum->Add Antibiotics to Tubes Incubate at 37°C Incubate at 37°C Add Antibiotics to Tubes->Incubate at 37°C Collect Samples at Time Points Collect Samples at Time Points Incubate at 37°C->Collect Samples at Time Points Serial Dilute Samples Serial Dilute Samples Collect Samples at Time Points->Serial Dilute Samples Plate and Incubate Plate and Incubate Serial Dilute Samples->Plate and Incubate Count Colonies (CFU/mL) Count Colonies (CFU/mL) Plate and Incubate->Count Colonies (CFU/mL) G MDR Gram-Negative Pathogen MDR Gram-Negative Pathogen This compound This compound MDR Gram-Negative Pathogen->this compound Targets Outer Membrane Partner Antibiotic Partner Antibiotic MDR Gram-Negative Pathogen->Partner Antibiotic Targets Specific Site (e.g., cell wall, protein synthesis) Combination Therapy Combination Therapy This compound->Combination Therapy Partner Antibiotic->Combination Therapy Synergistic Effect Synergistic Effect Combination Therapy->Synergistic Effect Improved Clinical Outcome Improved Clinical Outcome Synergistic Effect->Improved Clinical Outcome

References

Application Notes and Protocols: Upleganan in Experimental Ventilator-Associated Pneumonia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Upleganan (SPR206), a novel polymyxin analogue, in preclinical experimental models of ventilator-associated pneumonia (VAP). The protocols outlined below are designed to guide researchers in establishing robust and reproducible VAP models for the evaluation of this compound's efficacy and mechanism of action.

Introduction to this compound and Ventilator-Associated Pneumonia

Ventilator-associated pneumonia is a significant cause of morbidity and mortality in critically ill, mechanically ventilated patients. The rise of multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa and Klebsiella pneumoniae, presents a formidable challenge to effective treatment. This compound is a next-generation polymyxin antibiotic specifically designed to target these MDR pathogens while mitigating the nephrotoxicity associated with older polymyxins.[1] Experimental animal models are indispensable for evaluating the in vivo efficacy of new antimicrobial agents like this compound in a setting that mimics the clinical scenario of VAP.[2][3]

Quantitative Data Summary

While specific quantitative data for this compound in a definitive ventilator-associated pneumonia (VAP) model involving mechanical ventilation is not yet extensively published in peer-reviewed literature, the following tables summarize available preclinical data from relevant lung infection models and clinical pharmacokinetic studies. This information provides a strong rationale for its investigation in VAP models.

Table 1: In Vitro Activity of this compound (SPR206) against Common VAP Pathogens

PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosa0.250.5
Acinetobacter baumannii0.122.0
Klebsiella pneumoniae0.060.25
Enterobacterales (non-Morganellaceae)0.060.25

Data sourced from a large surveillance study of clinical isolates.[4]

Table 2: In Vivo Efficacy of this compound (SPR206) in a Murine Pulmonary Infection Model

Treatment GroupPathogenSurvival Rate
This compound (SPR206)MDR Acinetobacter baumanniiNearly 100%
Untreated ControlMDR Acinetobacter baumanniiNot Reported (implied low)

This study demonstrates significant survival benefit in a lung infection model, a key indicator of potential efficacy in VAP.[1]

Table 3: Pharmacokinetics of this compound (SPR206) in Human Lung Epithelial Lining Fluid (ELF)

ParameterValue
Dosing Regimen100 mg intravenously, three times daily
Mean ELF to Unbound Plasma Concentration Ratio (AUC₀₋₈)0.264
Mean Alveolar Macrophage to Unbound Plasma Concentration Ratio (AUC₀₋₈)0.328
Mean Peak Concentration (Cₘₐₓ) in ELF735.5 ng/mL
Mean Minimum Concentration (Cₘᵢₙ) in ELF431.5 ng/mL

These data from a Phase 1 study in healthy volunteers indicate that this compound achieves concentrations in the lungs that exceed the MIC for many VAP pathogens.[5]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Immunomodulation

This compound, like other polymyxins, exerts its primary antibacterial effect by disrupting the outer membrane of Gram-negative bacteria. This is initiated by an electrostatic interaction with the lipid A component of lipopolysaccharide (LPS). This binding displaces divalent cations that stabilize the outer membrane, leading to increased permeability and eventual cell death. Beyond its direct bactericidal activity, this interaction with LPS has significant immunomodulatory consequences. By neutralizing circulating LPS, this compound can potentially dampen the excessive inflammatory response that contributes to lung injury in VAP. This is primarily mediated through the Toll-like receptor 4 (TLR4) signaling pathway.

Upleganan_MOA cluster_bacteria Gram-Negative Bacterium cluster_host Host Immune Cell (e.g., Macrophage) Bacterial_Cell Outer Membrane (Lipopolysaccharide - LPS) Cell_Lysis Bacterial Cell Lysis Bacterial_Cell->Cell_Lysis Increased Permeability LPS_Released Released LPS (Endotoxin) Bacterial_Cell->LPS_Released TLR4 TLR4 Receptor Complex Signaling_Cascade MyD88-Dependent Signaling Cascade TLR4->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB->Cytokines This compound This compound (SPR206) This compound->Bacterial_Cell Binds to LPS, disrupts membrane This compound->TLR4 Inhibits Activation (via LPS Neutralization) This compound->LPS_Released Neutralizes LPS_Released->TLR4 Activates

This compound's dual mechanism of action.
Experimental Workflow for a Porcine VAP Model

The piglet model of VAP is highly regarded due to the anatomical and physiological similarities of the porcine respiratory system to that of humans.[2][3] This makes it a suitable model for studying the pathogenesis of VAP and for evaluating novel therapeutics.

Porcine_VAP_Workflow Acclimatization Animal Acclimatization (e.g., 7 days) Anesthesia Anesthesia and Intubation Acclimatization->Anesthesia Ventilation Initiation of Mechanical Ventilation Anesthesia->Ventilation Bacterial_Challenge Bronchoscopic Inoculation of Pseudomonas aeruginosa Ventilation->Bacterial_Challenge VAP_Development VAP Development (e.g., 24-48 hours) Bacterial_Challenge->VAP_Development Treatment Treatment Initiation (this compound vs. Control) VAP_Development->Treatment Monitoring Physiological Monitoring (Blood gases, vitals) Treatment->Monitoring Sampling Sample Collection (BALF, Blood, Lung Tissue) Monitoring->Sampling Analysis Endpoint Analysis (Bacterial load, Cytokines, Histopathology) Sampling->Analysis

Workflow for a porcine VAP model.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of this compound in VAP models.

Protocol 1: Induction of Ventilator-Associated Pneumonia in a Porcine Model

1. Animal Preparation and Anesthesia:

  • Healthy female Large White-Landrace crossbred pigs (25-30 kg) are acclimatized for at least 7 days.

  • Animals are fasted for 12 hours with free access to water.

  • Pre-anesthesia is induced with an intramuscular injection of ketamine (20 mg/kg) and azaperone (2 mg/kg).

  • Anesthesia is maintained with a continuous intravenous infusion of propofol (5-10 mg/kg/h) and remifentanil (0.5-1 µg/kg/min).

  • Orotracheal intubation is performed with a cuffed endotracheal tube.

2. Mechanical Ventilation:

  • Animals are placed in a supine position and connected to a mechanical ventilator.

  • Initial ventilator settings are: volume-controlled mode, tidal volume of 8-10 mL/kg, respiratory rate of 15-20 breaths/min, positive end-expiratory pressure (PEEP) of 5 cmH₂O, and FiO₂ of 0.4.

  • Ventilator settings are adjusted to maintain PaO₂ > 80 mmHg and PaCO₂ between 35-45 mmHg.

3. Bacterial Inoculation:

  • A well-characterized, multidrug-resistant strain of Pseudomonas aeruginosa is grown to mid-logarithmic phase.

  • The bacterial suspension is prepared in sterile saline to a final concentration of 10⁹ CFU/mL.

  • A flexible bronchoscope is advanced through the endotracheal tube to a designated lung segment (e.g., right lower lobe).

  • 10 mL of the bacterial suspension is instilled, followed by 10 mL of air to ensure distribution.

4. Post-Inoculation Monitoring and VAP Development:

  • Animals are maintained under anesthesia and mechanical ventilation for the duration of the experiment (e.g., 48-72 hours).

  • Core body temperature, heart rate, blood pressure, and oxygen saturation are continuously monitored.

  • The development of VAP is confirmed by clinical signs (e.g., fever, purulent tracheal secretions) and radiographic evidence of a new or progressive infiltrate.

Protocol 2: this compound Administration and Sample Collection

1. Treatment Groups:

  • Animals are randomized into treatment and control groups.

  • This compound Group: Receives intravenous this compound at a clinically relevant dose (e.g., based on pharmacokinetic modeling to achieve target lung concentrations).

  • Control Group: Receives an equivalent volume of sterile saline.

  • Treatment is initiated a set time after bacterial inoculation (e.g., 24 hours).

2. Sample Collection:

  • Bronchoalveolar Lavage (BAL):

    • A bronchoscope is wedged into the infected lung segment.

    • Two aliquots of 20 mL of sterile saline are instilled and gently aspirated.

    • The recovered bronchoalveolar lavage fluid (BALF) is placed on ice.

  • Blood:

    • Arterial blood samples are collected at regular intervals for blood gas analysis and cytokine measurement.

  • Lung Tissue:

    • At the end of the experiment, animals are euthanized with an overdose of pentobarbital.

    • The lungs are excised, and samples from both infected and uninfected lobes are collected for bacterial quantification and histopathology.

Protocol 3: Endpoint Analysis

1. Bacterial Quantification:

  • BALF and homogenized lung tissue samples are serially diluted and plated on appropriate agar plates.

  • Colony-forming units (CFU) are counted after incubation to determine the bacterial load.

2. Cytokine Analysis:

  • BALF and plasma samples are centrifuged, and the supernatants are stored at -80°C.

  • Concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., IL-8) are measured using commercially available ELISA kits or multiplex assays.

3. Lung Injury Assessment:

  • Histopathology: Lung tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). A veterinary pathologist, blinded to the treatment groups, scores the slides for the degree of inflammation, alveolar damage, and cellular infiltration.

  • Wet-to-Dry Ratio: A portion of the lung tissue is weighed before and after drying in an oven to assess the degree of pulmonary edema.

Conclusion

The experimental models and protocols described provide a robust framework for the preclinical evaluation of this compound for the treatment of ventilator-associated pneumonia. The available data on this compound's potent in vitro activity, in vivo efficacy in lung infection models, and favorable lung pharmacokinetics strongly support its further investigation in VAP. The use of clinically relevant animal models, such as the porcine VAP model, will be crucial in generating the necessary data to guide the clinical development of this promising new antibiotic.

References

Application Notes and Protocols for Assessing Upleganan Nephrotoxicity in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upleganan, a novel therapeutic agent, is under investigation for its potential clinical applications. As with any new drug candidate, a thorough assessment of its safety profile is paramount. This document provides a detailed protocol for evaluating the potential nephrotoxicity of this compound in a rat model, a crucial step in preclinical drug development. The methodologies outlined herein are based on established principles of toxicology and incorporate both traditional and modern biomarkers for a comprehensive assessment of renal function and injury. Adherence to these protocols will ensure the generation of robust and reliable data to inform the safety assessment of this compound. While this compound is a polymyxin antibacterial designed for lower nephrotoxicity than polymyxin B, preclinical assessment remains critical.[1]

Experimental Design and Rationale

This protocol employs a well-established rat model of drug-induced nephrotoxicity.[2][3] The study design includes multiple dose groups of this compound to assess a dose-response relationship, a vehicle control group, and a positive control group treated with a known nephrotoxic agent (e.g., Cisplatin) to validate the sensitivity of the experimental model.[3][4] The duration of the study allows for the detection of both acute and sub-acute renal effects. A comprehensive panel of endpoints, including serum biochemistry, urinalysis with novel biomarkers, and histopathological examination of the kidneys, will be evaluated to provide a thorough characterization of any potential nephrotoxic effects.

Key Experimental Protocols

Animal Model and Husbandry
  • Species and Strain: Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250g).[3] These strains are commonly used in toxicology studies and have well-characterized renal physiology.

  • Acclimation: Animals should be acclimated for at least one week prior to the start of the study under standard laboratory conditions (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.[3]

  • Group Allocation: Animals will be randomly assigned to the following groups (n=8-10 animals per group):

    • Vehicle Control (e.g., normal saline)

    • This compound - Low Dose

    • This compound - Mid Dose

    • This compound - High Dose

    • Positive Control (e.g., Cisplatin 7 mg/kg, single intraperitoneal injection).[3]

Dosing and Administration
  • Route of Administration: The route of administration for this compound should be consistent with its intended clinical use (e.g., intravenous, intraperitoneal, or oral gavage).

  • Dosage Levels: Dose levels for this compound should be selected based on available pharmacokinetic and pharmacodynamic data. A minimum of three dose levels (low, mid, and high) should be used to establish a dose-response relationship.

  • Dosing Volume and Frequency: The dosing volume should be appropriate for the size of the animal and administered at a consistent time each day for the duration of the study (e.g., 14 or 28 days).

Sample Collection and Processing
  • Blood Collection: Blood samples will be collected via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) at baseline, and at selected time points throughout the study (e.g., Day 7, 14, and at termination). Serum will be separated by centrifugation and stored at -80°C until analysis.

  • Urine Collection: Animals will be housed in metabolic cages for 24-hour urine collection at baseline and at selected time points. Urine volume will be recorded, and samples will be centrifuged to remove debris and stored at -80°C. It is crucial to measure biomarker concentrations as soon as possible after collection, as storage conditions can affect results.[5]

  • Tissue Collection: At the end of the study, animals will be euthanized, and the kidneys will be excised, weighed, and processed for histopathological analysis. One kidney should be fixed in 10% neutral buffered formalin, and the other can be snap-frozen in liquid nitrogen for molecular analyses.[6][7]

Assessment of Nephrotoxicity

A multi-pronged approach will be used to assess nephrotoxicity, combining traditional and novel biomarkers with histopathological evaluation.

Serum Biochemistry

Standard markers of renal function will be assessed. While these markers are known to be less sensitive for early-stage kidney injury, they are crucial for contextualizing other findings.[8][9]

ParameterDescription
Blood Urea Nitrogen (BUN) A waste product cleared by the kidneys. Elevated levels can indicate decreased renal function.[8][10]
Serum Creatinine (sCr) A waste product from muscle metabolism. Elevated levels are a key indicator of impaired kidney filtration.[8][10]
Albumin A protein normally retained in the blood. Decreased serum albumin can be associated with glomerular damage.[10]
Total Protein Measurement of all proteins in the blood. Changes can reflect kidney damage.[10]
Urinalysis and Novel Biomarkers

Urinary biomarkers offer a more sensitive and specific means of detecting early-stage and site-specific kidney injury compared to traditional serum markers.[11][12]

BiomarkerSite of InjuryDescription
Kidney Injury Molecule-1 (KIM-1) Proximal TubuleA transmembrane protein that is highly upregulated in injured proximal tubule epithelial cells and shed into the urine.[12][13]
Neutrophil Gelatinase-Associated Lipocalin (NGAL) Proximal & Distal TubulesA small protein that is rapidly synthesized and secreted by renal tubules following injury.[12][13]
Clusterin Glomerulus, Proximal & Distal TubulesA glycoprotein involved in apoptosis and cell-cell interactions, which is increased in the urine following tubular injury.[10][11]
Cystatin C Proximal TubuleA small protein that is freely filtered by the glomerulus and completely reabsorbed by the proximal tubules. Increased urinary levels indicate tubular dysfunction.[12]
Albumin GlomerulusThe presence of albumin in the urine (albuminuria) is a key indicator of glomerular damage.[11]
Total Protein Glomerulus, TubulesIncreased total protein in the urine (proteinuria) is a general marker of kidney damage.[10]
Beta-2 Microglobulin (B2M) Proximal TubuleA small protein filtered by the glomerulus and reabsorbed by the proximal tubule. Elevated urinary levels suggest proximal tubular damage.[5][9]
Histopathological Evaluation

Microscopic examination of kidney tissue is the gold standard for assessing drug-induced nephrotoxicity.[14][15]

| Parameter | Description | | :--- | :--- | :--- | | Glomerular Changes | Evaluation for glomerulosclerosis, basement membrane thickening, and changes in cellularity.[11][15] | | Tubular Necrosis | Assessment of proximal and distal convoluted tubules for cell death, loss of brush border, and cast formation.[6][14] | | Interstitial Changes | Examination for inflammation (inflammatory cell infiltration) and fibrosis.[15] | | Vascular Changes | Assessment of blood vessels for any signs of damage or inflammation. |

Data Presentation and Visualization

All quantitative data from serum biochemistry and urinalysis should be summarized in tables, presenting the mean ± standard deviation for each group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to identify significant differences between the treatment groups and the vehicle control.

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Study Setup cluster_treatment Phase 2: Dosing Period cluster_analysis Phase 3: Endpoint Analysis acclimation Animal Acclimation (1 week) randomization Randomization & Grouping (n=8-10/group) acclimation->randomization baseline Baseline Sample Collection (Blood & Urine) randomization->baseline dosing Daily Dosing (Vehicle, this compound, Positive Control) baseline->dosing monitoring Clinical Observation & Body Weight dosing->monitoring interim_sampling Interim Sample Collection (e.g., Day 7 & 14) dosing->interim_sampling termination Study Termination & Necropsy interim_sampling->termination blood_analysis Serum Biochemistry (BUN, sCr) termination->blood_analysis urine_analysis Urinalysis & Biomarkers (KIM-1, NGAL, etc.) termination->urine_analysis histopathology Kidney Histopathology termination->histopathology

Caption: Experimental workflow for assessing this compound nephrotoxicity in rats.

Potential Signaling Pathway in Drug-Induced Nephrotoxicity

While the specific mechanism of this compound is under investigation, many nephrotoxic agents induce kidney injury through common pathways such as oxidative stress and inflammation. The diagram below illustrates a generalized pathway.

signaling_pathway cluster_drug Cellular Stress cluster_response Cellular Response cluster_outcome Cellular Outcome cluster_injury Tissue Level drug This compound Exposure ros Reactive Oxygen Species (ROS) Generation drug->ros inflammation Inflammatory Cytokine Production drug->inflammation apoptosis Apoptosis ros->apoptosis necrosis Necrosis ros->necrosis inflammation->apoptosis injury Renal Tubular Injury apoptosis->injury necrosis->injury

Caption: Generalized signaling pathway of drug-induced renal cell injury.

Conclusion

This comprehensive protocol provides a robust framework for the preclinical assessment of this compound-induced nephrotoxicity in rats. By integrating traditional and novel biomarkers with histopathological evaluation, researchers can obtain a detailed understanding of the potential renal safety profile of this compound. The systematic application of these methods will generate high-quality data essential for informed decision-making in the drug development process.

References

Troubleshooting & Optimization

Troubleshooting inconsistent Upleganan MIC results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent Minimum Inhibitory Concentration (MIC) results during experiments with Upleganan (SPR206).

Frequently Asked Questions (FAQs)

Q1: My this compound MIC values are inconsistent between experiments. What are the most common causes?

A1: Inconsistent MIC values for polymyxin analogues like this compound can stem from several factors. The most common issues include variability in inoculum preparation, improper media formulation (especially cation concentration), procedural deviations, and issues with the this compound solution itself. Unlike many other antibiotics, polymyxins are large cationic molecules, making them prone to adsorption to plastics and influenced by media components.

Q2: I'm observing "skipped wells" in my broth microdilution assay. What does this mean?

A2: "Skipped wells" refer to a phenomenon where a well with a certain concentration of this compound shows no bacterial growth, but wells with higher concentrations do show growth.[1][2] This can be indicative of heteroresistance, where a subpopulation of the bacteria has a higher level of resistance.[1] It is recommended to repeat the assay, paying close attention to the inoculum preparation. If the issue persists, the result may need to be considered uninterpretable, and further investigation into the isolate's resistance mechanisms may be warranted.[3]

Q3: Can I use disk diffusion or E-test for this compound susceptibility testing?

A3: It is strongly advised not to use disk diffusion or gradient diffusion methods like E-test for determining this compound MICs. Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend against these methods for polymyxins due to the poor diffusion of these large molecules in agar, which can lead to unreliable and inaccurate results.[2][3] The reference method is broth microdilution (BMD).[4]

Q4: How does resistance to other polymyxins, like colistin, affect this compound MICs?

A4: this compound may retain activity against some bacterial isolates that are resistant to other polymyxins like colistin.[5][6] Resistance to colistin is often mediated by mutations in genes that control the modification of lipopolysaccharide (LPS), such as pmrA, pmrB, lpxA, lpxC, and lpxD.[5][6] this compound's enhanced binding to LPS may overcome some of these resistance mechanisms.[5] However, high-level resistance to colistin can sometimes correlate with elevated this compound MICs.

Q5: What are the recommended Quality Control (QC) strains for this compound MIC testing?

A5: For polymyxin susceptibility testing, CLSI and EUCAST recommend using standard QC strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[2] It is crucial to ensure that the MIC values for these QC strains fall within their acceptable ranges to validate the experimental setup.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to inconsistent this compound MIC results.

Summary of Potential Errors and Their Impact on MIC Values
Potential Source of Error Potential Effect on MIC Value Recommended Corrective Action
Inoculum Density Too high: Falsely high MIC. Too low: Falsely low MIC.Standardize inoculum to a 0.5 McFarland standard. Verify final concentration in wells (target: 5 x 10^5 CFU/mL).
Media Composition Incorrect cation (Ca²⁺, Mg²⁺) concentration can significantly alter results.Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI. Prepare media fresh or use commercially prepared lots with QC certification.
This compound Solution Degradation of the compound or errors in serial dilution.Prepare fresh stock solutions. Use calibrated pipettes for dilutions. Store stock solutions appropriately and avoid repeated freeze-thaw cycles.
Incubation Conditions Incorrect temperature or duration.Incubate at 35°C ± 2°C for 16-20 hours. Ensure ambient air (unless specific atmospheric conditions are required for the organism).
Plate Reading Subjective interpretation of growth, especially with trailing endpoints or skipped wells.Use a consistent light source and background for reading. Have a second individual read the plates independently.[7] Use a microplate reader for OD measurements if possible.
Plasticware Adsorption of cationic this compound to polystyrene plates.Use standard polystyrene microtiter plates as recommended by CLSI. Be consistent with the type of plates used.
Contamination Growth of contaminating organisms leading to false resistance.Use aseptic techniques throughout the procedure. Perform purity plates on the inoculum.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Inconsistent this compound MICs start Inconsistent this compound MIC Results Observed qc_check Are QC Strain MICs Within Acceptable Range? start->qc_check protocol_review Review Experimental Protocol qc_check->protocol_review No consistent Results Consistent and QC in Range? qc_check->consistent Yes inoculum Verify Inoculum Preparation (0.5 McFarland, Purity) protocol_review->inoculum media Check Media (CAMHB, Lot #, Expiry) inoculum->media upleganan_prep Check this compound Stock (Preparation, Storage, Dilution) media->upleganan_prep incubation Verify Incubation (Temperature, Duration) upleganan_prep->incubation reading Standardize Plate Reading (Lighting, Second Reader) incubation->reading repeat Repeat Assay with QC Strains and Problematic Isolates reading->repeat repeat->consistent end Accept Results consistent->end Yes investigate Further Investigation Required (Heteroresistance, Isolate Sequencing) consistent->investigate No

Caption: Step-by-step guide to diagnosing inconsistent this compound MIC results.

Experimental Protocols

Broth Microdilution (BMD) for this compound MIC Testing

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Media Preparation : Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure the final concentrations of Ca²⁺ and Mg²⁺ are within the recommended ranges (20-25 mg/L and 10-12.5 mg/L, respectively).

  • This compound Stock Solution : Prepare a stock solution of this compound in a suitable solvent (e.g., water or as specified by the manufacturer).

  • Serial Dilutions : In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in CAMHB to achieve the desired final concentration range (e.g., 64 µg/mL to 0.03 µg/mL).

  • Inoculum Preparation :

    • Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate incubated for 18-24 hours.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of preparation, dilute this suspension in CAMHB so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation : Inoculate each well of the microtiter plate (including a growth control well with no this compound) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubation : Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results : The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. View the plate against a dark, non-reflective background.

Mandatory Visualization

This compound Mechanism of Action and Resistance

This compound, a polymyxin analogue, targets the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. Its cationic nature allows it to bind to the negatively charged lipid A portion of LPS, displacing Ca²⁺ and Mg²⁺ ions. This disrupts the outer membrane's integrity, leading to increased permeability and eventual cell death. Resistance can emerge through modifications to the LPS target, reducing the drug's binding affinity.

G cluster_0 Gram-Negative Bacterial Cell cluster_1 Resistance Mechanisms OM Outer Membrane (OM) IM Inner Membrane (IM) LPS Lipopolysaccharide (LPS) (Negative Charge) Disruption Membrane Disruption & Permeabilization LPS->Disruption Displaces Ca²⁺/Mg²⁺ Death Cell Death Disruption->Death This compound This compound (Cationic) This compound->LPS Binds to Lipid A PmrAB PmrA/PmrB System Activation LPS_Mod LPS Modification (Addition of positively charged groups) PmrAB->LPS_Mod Reduced_Binding Reduced this compound Binding LPS_Mod->Reduced_Binding Reduced_Binding->this compound Blocks Interaction Lpx lpxACD Mutations LPS_Loss Loss of LPS Lpx->LPS_Loss LPS_Loss->Reduced_Binding

Caption: this compound's mechanism of action and key bacterial resistance pathways.

References

Addressing off-target effects of Upleganan in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Upleganan, a potent and selective inhibitor of the PI3Kα signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers effectively use this compound in cell-based assays and navigate potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My cells are showing higher-than-expected cytotoxicity after this compound treatment. What are the possible causes and how can I troubleshoot this?

Answer: Unexpected cytotoxicity can stem from several factors, ranging from experimental setup to inherent biological responses. Here is a step-by-step guide to help you troubleshoot this issue.

Troubleshooting Steps:

  • Confirm this compound Concentration: Verify the calculations for your stock solution and final working concentrations. An error in dilution can lead to excessively high doses.

  • Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to PI3K inhibition. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1] See Table 2 for recommended starting concentration ranges.

  • Perform a Viability Assay: Use a standard cell viability assay, such as an MTS or MTT assay, to quantify cytotoxicity across a range of this compound concentrations.[2][3][4][5] This will provide empirical data on the dose-dependent effects on cell survival. Refer to the protocol for a Cell Viability (MTS) Assay .

  • Check for Off-Target Kinase Inhibition: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[6][7][8] If cytotoxicity does not correlate with PI3Kα inhibition, consider performing a kinase selectivity profile to identify potential off-target interactions.[9][10][11][][13]

FAQ 2: I'm not seeing consistent inhibition of my target, phospho-Akt (p-Akt). What could be the issue?

Answer: Inconsistent target inhibition is a common challenge. This can be due to issues with the experimental protocol, reagent quality, or underlying biological mechanisms like pathway feedback loops.

Troubleshooting Steps:

  • Validate Target Engagement with Western Blot: The most direct way to confirm target inhibition is to measure the phosphorylation status of Akt at Serine 473 (p-Akt Ser473), a direct downstream substrate of the PI3K pathway.[14][15][16] Ensure your Western blot protocol is optimized for this target. Refer to the Western Blotting for Phospho-Akt (Ser473) Protocol .

  • Optimize Treatment Time and Conditions: The kinetics of pathway inhibition can vary. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine the optimal treatment duration for observing maximal p-Akt inhibition in your cell line.

  • Verify Antibody Quality: Ensure your primary antibody for p-Akt (Ser473) is specific and validated for Western blotting. Use a positive control (e.g., lysate from cells stimulated with a growth factor like IGF-1) and a negative control (untreated cells).

  • Consider Pathway Reactivation: Inhibition of the PI3K pathway can sometimes trigger feedback loops that reactivate the pathway or compensatory signaling pathways.[17][18][19] This can lead to a transient or incomplete suppression of p-Akt. Investigating these mechanisms may be necessary if simple troubleshooting fails.

FAQ 3: How can I determine if this compound is causing off-target effects in my cell-based model?

Answer: Identifying off-target effects is crucial for interpreting your results accurately. A multi-step approach is recommended to profile the specificity of this compound.

Troubleshooting Steps:

  • Review the Kinase Selectivity Profile: Begin by examining the provided kinase selectivity data for this compound (See Table 1 ), which shows its inhibitory activity against a panel of related kinases. This can help you anticipate likely off-targets.

  • Perform a Kinome Scan: For a comprehensive, unbiased assessment, consider a kinome profiling service. These services test your compound against a large panel of kinases to identify unintended targets.[9][10][11][][13] Cellular kinase assays are often preferred over biochemical assays as they provide a more physiologically relevant context.[9]

  • Investigate Compensatory Signaling Pathways: Inhibition of the PI3K pathway can lead to the compensatory activation of other pro-survival pathways, such as the MAPK/ERK or JAK/STAT pathways.[17][20][21] If you observe a phenotype that is inconsistent with PI3K inhibition, use Western blotting to probe key nodes of these alternative pathways (e.g., p-ERK, p-STAT3).

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that of other PI3K inhibitors with different selectivity profiles or with the phenotype induced by genetic knockdown (e.g., siRNA) of PI3Kα. Discrepancies may point to off-target effects.

Data Presentation

Table 1: this compound Kinase Selectivity Profile

This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target (PI3Kα) and key potential off-target kinases. Lower values indicate higher potency.

Kinase TargetIC50 (nM)Selectivity (Fold difference vs. PI3Kα)
PI3Kα 5 -
PI3Kβ5511x
PI3Kδ25050x
PI3Kγ48096x
mTOR950190x
DNA-PK1200240x
hVPS342100420x

Table 2: Recommended Starting Concentration Ranges for this compound in Cell Viability Assays

These concentration ranges are suggested starting points for a 72-hour treatment. The optimal concentration should be empirically determined for each cell line.

Cell Line ExampleCancer TypeRecommended Starting Range (nM)
MCF-7Breast Cancer10 - 1,000
PC-3Prostate Cancer50 - 5,000
U-87 MGGlioblastoma25 - 2,500
A549Lung Cancer100 - 10,000

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes This compound This compound This compound->PI3K Inhibits

Caption: this compound's on-target signaling pathway.

G start Start: Unexpected Cytotoxicity Observed q1 Verify this compound Concentration and Dilutions start->q1 q2 Perform Dose-Response Viability Assay (MTS) (e.g., 1 nM to 10 µM) q1->q2 If concentration is correct res3 Issue is likely concentration calculation. Recalculate and repeat experiment. q1->res3 If error is found q3 Is cytotoxicity observed only at high concentrations (>50x IC50)? q2->q3 res1 Potential Off-Target Effect. Consider Kinome Scan. Correlate with p-Akt inhibition. q3->res1 Yes res2 Cytotoxicity is likely on-target. Determine IC50 and use appropriate concentration. q3->res2 No

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G This compound This compound PI3K PI3K/Akt Pathway This compound->PI3K Feedback Compensatory Feedback Loop Proliferation Cell Proliferation PI3K->Proliferation Inhibits MAPK MAPK/ERK Pathway PI3K->MAPK Negative Crosstalk JAK JAK/STAT Pathway PI3K->JAK Negative Crosstalk MAPK->Proliferation Promotes JAK->Proliferation Promotes Feedback->MAPK Activates Feedback->JAK Activates

References

Technical Support Center: Improving the Bioavailability of Upleganan in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Upleganan in animal studies. As this compound is a polymyxin analogue, it is expected to have very low oral bioavailability due to its peptide-like structure. The following information is based on established strategies for improving the oral delivery of polymyxins and other peptide-based therapeutics.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: this compound is a polymyxin analogue, and polymyxins are cyclic peptide antibiotics.[1] Like other peptide drugs, they are typically minimally absorbed from the gastrointestinal tract (GIT).[1][2] The primary reasons for this are:

  • Enzymatic Degradation: Peptide drugs are susceptible to degradation by various proteases (e.g., pepsin, trypsin) in the stomach and small intestine.[3][4]

  • Poor Permeability: The large molecular weight and hydrophilic nature of peptides like this compound limit their ability to pass through the intestinal epithelial barrier via transcellular or paracellular routes.[4][5]

Q2: What are the main physiological barriers to the oral absorption of this compound?

A2: The key barriers in the gastrointestinal tract are:

  • The Mucus Layer: A viscous layer that can trap the drug and hinder its access to the intestinal wall.

  • The Epithelial Barrier: A layer of tightly packed cells that prevents the passive diffusion of large molecules.[3]

  • First-Pass Metabolism: Even if absorbed, the drug must pass through the liver, where it can be metabolized before reaching systemic circulation.

Q3: What are the primary strategies to overcome these barriers for this compound?

A3: Broadly, the strategies fall into two categories:

  • Formulation-Based Approaches: Encapsulating this compound in protective delivery systems to shield it from degradation and enhance its uptake. This includes nanoparticles, liposomes, and microparticles.[6][7]

  • Chemical Modification Approaches: Creating a "prodrug" by chemically modifying the this compound molecule to improve its absorption characteristics. The modification is designed to be cleaved in the body, releasing the active this compound.

Q4: Can I just increase the oral dose of this compound to achieve therapeutic plasma concentrations?

A4: While dose escalation might seem like a straightforward solution, it is often not viable for drugs with very low and variable bioavailability.[8] This approach can lead to:

  • Toxicity: High concentrations of the drug in the gastrointestinal tract could cause local toxicity. Although this compound is designed for lower toxicity than older polymyxins, this is still a concern.

  • Unpredictable Exposure: High variability in absorption between animal subjects means that a dose increase could lead to toxic plasma levels in some animals while others remain under-dosed.[8]

  • Cost: this compound is a synthetic organic compound, and significantly increasing the dose for animal studies may be cost-prohibitive.

Troubleshooting Guides

Problem: Low and Variable Plasma Concentrations of this compound After Oral Administration

This is the most common issue encountered when attempting oral administration of a peptide-like drug such as this compound. The following table summarizes potential formulation strategies and their expected impact on bioavailability, based on studies with similar molecules.

Table 1: Examples of Bioavailability Enhancement Strategies for Poorly Absorbed Peptide Antibiotics (Applicable to Polymyxin Analogues like this compound)

Formulation StrategyCore ComponentsMechanism of EnhancementTypical Particle SizeEncapsulation Efficiency (%)Potential Bioavailability Improvement (Fold Increase vs. Free Drug)Reference Example
Niosomes Non-ionic surfactants (e.g., Span 60), CholesterolProtects from GIT environment; increases absorption through M cells.150 - 750 nm45 - 80%Pharmacokinetic studies performed, improvement suggested[1][6]
Polymeric Nanoparticles Poly-butyl-cyanoacrylateSustained release; protection from degradation.~217 nmNot specifiedEffective in treating infections, suggesting improved delivery[9]
Mucoadhesive Microparticles Alginate, ChitosanProlongs residence time at the absorption site; protects the drug.100 nm - 3 µm~47%Ex vivo uptake by M cells demonstrated[6]
Spray-Dried Microparticles Polymers, Solubility/Permeation EnhancersAmorphous solid dispersion improves dissolution and absorption.Not specifiedNot specifiedCmax: ~3.5x, AUC: ~7.0x[4]

Note: The quantitative bioavailability improvements are from a study on Berberine, a small molecule with poor bioavailability, but the formulation principles are applicable to enhancing the absorption of challenging molecules like this compound.

Experimental Protocols

Protocol 1: Preparation of Polymeric Nanoparticles for this compound Entrapment (Double Emulsion Method)

This method is suitable for encapsulating hydrophilic molecules like this compound into hydrophobic polymers.

Materials:

  • This compound (SPR206)

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or similar organic solvent

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Homogenizer (sonicator or high-shear mixer)

  • Magnetic stirrer

Procedure:

  • Prepare the Inner Aqueous Phase (w1): Dissolve a known amount of this compound in a small volume of deionized water.

  • Prepare the Organic Phase (o): Dissolve PLGA in DCM. The concentration will depend on the desired nanoparticle characteristics.

  • Form the Primary Emulsion (w1/o): Add the inner aqueous phase (w1) to the organic phase (o). Emulsify using a high-energy sonicator for 1-2 minutes on ice to create a fine water-in-oil emulsion.

  • Prepare the External Aqueous Phase (w2): Prepare a solution of PVA in deionized water (e.g., 1-5% w/v).

  • Form the Double Emulsion (w1/o/w2): Add the primary emulsion (w1/o) to the external aqueous phase (w2) while stirring. Immediately homogenize the mixture at high speed for 3-5 minutes to form the double emulsion.

  • Solvent Evaporation: Place the resulting double emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the DCM to evaporate, which hardens the nanoparticles.

  • Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) for 20-30 minutes.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this step 2-3 times to remove residual PVA and unencapsulated this compound.

  • Lyophilization: Resuspend the final pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

  • Characterization: Analyze the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: Fabrication of Mucoadhesive Microparticles for Oral this compound Delivery

This protocol uses the principle of polyelectrolyte complexation between chitosan (a polycation) and alginate (a polyanion).

Materials:

  • This compound (SPR206)

  • Sodium alginate

  • Chitosan (low molecular weight)

  • Calcium chloride (CaCl₂)

  • Acetic acid

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Prepare Alginate-Upleganan Solution: Dissolve sodium alginate in deionized water to a concentration of 1-2% (w/v). Once fully dissolved, add this compound and stir until it is completely dissolved.

  • Prepare Chitosan-CaCl₂ Solution: Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) to a concentration of 0.5-1% (w/v). Add calcium chloride to this solution (e.g., 1% w/v) and stir until dissolved.

  • Form Microparticles: Add the alginate-Upleganan solution dropwise into the chitosan-CaCl₂ solution under constant, gentle magnetic stirring.

  • Cross-linking/Hardening: Opaque microparticles will form instantly upon contact due to ionic gelation and polyelectrolyte complexation. Continue stirring for 30-60 minutes to allow the particles to harden.

  • Microparticle Recovery: Collect the microparticles by centrifugation or filtration.

  • Washing: Wash the collected microparticles several times with deionized water to remove any unreacted reagents.

  • Drying: Dry the microparticles, for example, by lyophilization or air-drying.

  • Characterization: Evaluate the prepared microparticles for size, morphology, drug loading, and mucoadhesive properties.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Logical Workflow: Selecting a Bioavailability Enhancement Strategy Start Start: Low Oral Bioavailability of this compound Properties Assess Physicochemical Properties (Polymyxin Analogue: High MW, Hydrophilic, Cationic) Start->Properties Barriers Identify Primary Barriers (Enzymatic Degradation, Poor Permeation) Properties->Barriers Strategy Choose Strategy Barriers->Strategy Formulation Formulation Approach (e.g., Nanoparticles, Microparticles) Strategy->Formulation Protect Drug Prodrug Chemical Modification (Prodrug Approach) Strategy->Prodrug Modify Drug Protect Protect from Degradation + Enhance Uptake Formulation->Protect Permeate Increase Lipophilicity + Mask Charges Prodrug->Permeate

Caption: Workflow for selecting a bioavailability enhancement strategy.

G cluster_1 Experimental Workflow: In Vivo Evaluation of a Novel this compound Formulation Formulate 1. Prepare Formulation (e.g., this compound-loaded Nanoparticles) Characterize 2. Physicochemical Characterization (Size, Zeta, Loading %) Formulate->Characterize AnimalDosing 3. Animal Dosing (Oral Gavage in Rodents) Characterize->AnimalDosing BloodSample 4. Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) AnimalDosing->BloodSample IVDosing IV Dosing Group (For Absolute Bioavailability) IVDosing->BloodSample Analysis 5. Plasma Sample Analysis (LC-MS/MS for this compound Conc.) BloodSample->Analysis PK 6. Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax, F%) Analysis->PK

Caption: Workflow for in vivo evaluation of new this compound formulations.

G cluster_2 Mechanism of Action: Polymyxin Interaction with Gram-Negative Bacteria This compound This compound (Positively Charged) LPS Lipopolysaccharide (LPS) (Negatively Charged) This compound->LPS Electrostatic Interaction Displacement Displacement of Mg²⁺ and Ca²⁺ Ions LPS->Displacement OuterMembrane Outer Membrane Destabilization Membrane Destabilization & Increased Permeability Displacement->Destabilization CellDeath Leakage of Cytoplasmic Contents -> Cell Death Destabilization->CellDeath

Caption: Mechanism of action for polymyxin-class antibiotics.

References

Adjusting Upleganan treatment protocols for resistant bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Upleganan (SPR206), a novel polymyxin analogue. The information provided is intended to assist in overcoming challenges related to resistant bacterial strains during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as SPR206) is a next-generation polymyxin antibiotic designed for intravenous administration to treat infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] As a polymyxin analogue, its primary mechanism of action involves a targeted interaction with the outer membrane of Gram-negative bacteria. The cationic nature of this compound facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), a key component of the outer membrane.[3][4] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, and ultimately, bacterial cell death.[1]

Q2: We are observing high Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial isolates. How can we confirm if this is true resistance?

A2: High MIC values can indicate resistance, but it is crucial to rule out experimental artifacts. Here are some troubleshooting steps:

  • Confirm Susceptibility Testing Methodology: The reference method for polymyxin susceptibility testing is broth microdilution (BMD).[5][6] Ensure you are strictly following the ISO-20776 standard for BMD. Other methods like disk diffusion are not reliable for polymyxins due to their poor diffusion in agar.[7][8]

  • Check Quality Control (QC) Strains: Always include appropriate QC strains with known this compound MIC values in your assays to ensure the test is performing correctly.

  • Verify Reagent Quality: Ensure the this compound stock solution is correctly prepared, stored, and has not degraded. The stability of polymyxins in aqueous solutions can be a factor.[9]

  • Repeat the Experiment: If the above factors are controlled for, repeat the MIC determination to ensure the result is reproducible.

Q3: What are the known mechanisms of resistance to polymyxins like this compound?

A3: The most common form of resistance to polymyxins in Gram-negative bacteria involves modifications to the lipopolysaccharide (LPS), which reduces the drug's ability to bind to the outer membrane.[3][10] Key mechanisms include:

  • LPS Modification: Bacteria can add positively charged molecules, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), to the lipid A portion of LPS.[3][10] This modification reduces the net negative charge of the outer membrane, weakening the electrostatic attraction for the positively charged this compound molecule. This process is often regulated by two-component systems like PhoPQ and PmrAB.[3]

  • Loss of LPS: In some bacteria, such as Acinetobacter baumannii, high-level resistance can occur through mutations in the lipid A biosynthesis genes (lpxA, lpxC, lpxD), leading to the complete loss of LPS.[10][11] Without its primary target, this compound's activity is significantly reduced.

  • Capsule Formation: Anionic capsular polysaccharides in some bacteria, like Klebsiella pneumoniae, can bind to polymyxins, preventing them from reaching the outer membrane.[11]

  • Efflux Pumps: While less common and typically conferring lower levels of resistance, some efflux pumps may contribute to reducing the intracellular concentration of polymyxins.[10][11]

Q4: Our isolates are resistant to colistin. Will they also be resistant to this compound?

A4: There is a potential for cross-resistance between colistin and this compound, as they share a similar mechanism of action.[12] However, studies have shown that this compound can retain activity against some colistin-resistant strains, particularly those with resistance mediated by mutations in the pmrCAB operon.[13] Resistance due to the complete loss of LPS (mutations in lpx genes) is more likely to confer resistance to this compound.[13] Direct susceptibility testing of your isolates against this compound is necessary to determine their susceptibility profile.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the ISO-20776 standard for antimicrobial susceptibility testing.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and appropriate QC strains

  • Spectrophotometer or microplate reader

  • Sterile diluents (e.g., saline or CAMHB)

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a sterile solvent recommended by the manufacturer.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial isolate on a suitable agar plate overnight at 35-37°C.

    • Select several colonies and suspend them in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of this compound concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the target bacterial density.

    • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a microplate reader.

Protocol 2: PCR for Detection of LPS Modification Genes (pmrA/B)

This protocol provides a general framework for detecting mutations in the pmrA and pmrB genes, which are commonly associated with polymyxin resistance.

Materials:

  • Genomic DNA extracted from bacterial isolates

  • Primers specific for the pmrA and pmrB genes of the target bacterial species

  • PCR master mix (containing Taq polymerase, dNTPs, buffer)

  • Thermal cycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Methodology:

  • Primer Design: Design or obtain primers that flank the entire coding sequences of the pmrA and pmrB genes.

  • PCR Amplification:

    • Set up a PCR reaction containing:

      • Genomic DNA template (50-100 ng)

      • Forward primer (0.5 µM)

      • Reverse primer (0.5 µM)

      • PCR master mix

      • Nuclease-free water to the final volume

    • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 95°C for 5 min; 30 cycles of 95°C for 30s, 55-60°C for 30s, 72°C for 1-2 min; final extension at 72°C for 5 min).

  • Verification of Amplification: Run the PCR products on an agarose gel to confirm that a band of the expected size has been amplified.

  • DNA Sequencing: Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequences with the wild-type pmrA and pmrB sequences from a susceptible reference strain. Identify any non-synonymous mutations (amino acid substitutions) that may be responsible for the resistant phenotype.

Data Presentation

Table 1: Sample MIC Data for this compound against P. aeruginosa Isolates

Isolate IDThis compound MIC (µg/mL)Colistin MIC (µg/mL)Interpretation
PA-01 (QC)0.50.5Susceptible
PA-020.250.5Susceptible
PA-03816Resistant
PA-0418Susceptible to this compound, Resistant to Colistin
PA-05>64>64Resistant

Table 2: Sample Genotypic Analysis of this compound-Resistant P. aeruginosa

Isolate IDThis compound MIC (µg/mL)pmrB MutationPredicted Amino Acid Change
PA-038G73AVal25Met
PA-05>64C457TLeu153Phe

Visualizations

Upleganan_Mechanism_of_Action_and_Resistance cluster_susceptible Susceptible Bacterium cluster_resistant Resistant Bacterium This compound This compound LPS_S LPS (Lipopolysaccharide) (Negatively Charged) This compound->LPS_S Electrostatic Binding Outer_Membrane_S Outer Membrane Cell_Death Cell Death Outer_Membrane_S->Cell_Death Leads to LPS_S->Outer_Membrane_S Disrupts Upleganan_R This compound LPS_R Modified LPS (Reduced Negative Charge) Upleganan_R->LPS_R Binding Repelled Outer_Membrane_R Outer Membrane Survival Bacterial Survival Outer_Membrane_R->Survival LPS_R->Outer_Membrane_R Maintains Integrity PmrAB PmrA/PmrB System (Mutation) PmrAB->LPS_R Mediates Modification

Caption: Mechanism of this compound action and resistance pathway.

Troubleshooting_Workflow Start High this compound MIC Observed Check_Protocol Verify MIC Protocol (Broth Microdilution) Start->Check_Protocol QC_Check Check QC Strain Results Check_Protocol->QC_Check Reproduce Repeat MIC Assay QC_Check->Reproduce QC OK Protocol_Error Protocol Error/ Reagent Issue QC_Check->Protocol_Error QC Fails Reproduce->Start Result Not Reproducible Confirmed_Resistance Resistance Confirmed Reproduce->Confirmed_Resistance Result is Reproducible Investigate_Mechanism Investigate Mechanism Confirmed_Resistance->Investigate_Mechanism PCR_Sequencing PCR and Sequencing (pmrA/B, lpxA/C/D) Investigate_Mechanism->PCR_Sequencing Report Report Findings PCR_Sequencing->Report

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: Upleganan Efficacy in High Bacterial Inoculum Infections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental use of Upleganan, particularly in the context of high bacterial inoculum infections.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in this compound's efficacy at high bacterial inoculums. Is this expected?

A1: Yes, this phenomenon, often referred to as the "inoculum effect," can be anticipated with many antimicrobial agents, including this compound. At high bacterial densities, several factors can contribute to reduced efficacy. These include the increased likelihood of resistant subpopulations, nutrient limitation leading to altered bacterial physiology and reduced drug uptake, and the potential for enzymatic degradation of the compound if present at a high bacterial concentration. It is crucial to quantify this effect in your specific bacterial strains.

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is an advanced therapeutic agent designed to inhibit key bacterial processes. Its primary mechanism involves the disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), leading to cell lysis and death. Additionally, this compound has been shown to interfere with bacterial signal transduction pathways that are critical for survival under stress conditions.

Q3: How can we confirm that the observed "inoculum effect" is specific to this compound and not an artifact of our experimental setup?

A3: To validate your findings, it is recommended to include a comparator antibiotic with a known and well-characterized inoculum effect profile in your experiments. This will help you to determine if the observed effect with this compound is within a typical range. Additionally, ensure that your experimental conditions, such as pH, cation concentration, and media composition, are tightly controlled, as variations can significantly impact antibiotic efficacy.

Q4: Are there any known resistance mechanisms to this compound that are more prominent at high bacterial inoculums?

A4: While research is ongoing, high bacterial densities can promote the selection of resistant mutants. Potential mechanisms include mutations in the target PBPs that reduce this compound's binding affinity and the upregulation of efflux pumps that actively remove the drug from the bacterial cell. It is advisable to perform population analysis and sequencing of resistant isolates that emerge during your high inoculum experiments.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
High variability in MIC values at high inoculums Inconsistent inoculum preparation; Clumping of bacterial cells; Inadequate mixing of this compound in the assay medium.Standardize your inoculum preparation protocol using spectrophotometry (OD600); Ensure thorough vortexing of bacterial suspensions before inoculation; Gently mix assay plates after the addition of the drug.
Complete loss of this compound activity in time-kill assays with high inoculums Rapid degradation of this compound by bacterial enzymes (e.g., beta-lactamases); Selection of a highly resistant subpopulation.Quantify the concentration of active this compound over the time course of the experiment using methods like HPLC; Include a beta-lactamase inhibitor in a parallel experiment to assess its impact; Plate the bacterial culture at different time points on agar containing this compound to enumerate resistant colonies.
Inconsistent results between in vitro and in vivo high inoculum models Poor bioavailability or rapid clearance of this compound in the animal model; The host immune response contributing to bacterial clearance in vivo.Conduct pharmacokinetic studies to determine the concentration and stability of this compound at the site of infection; Consider using neutropenic animal models to minimize the contribution of the host immune system and focus on the drug's direct antibacterial activity.
This compound appears effective at high inoculums, but bacterial regrowth occurs after 24 hours Presence of persister cells that are tolerant to this compound but not genetically resistant; Sub-optimal dosing leading to incomplete bacterial eradication.Perform persister cell assays to quantify this subpopulation; Optimize the dosing regimen in your in vivo models by testing different concentrations and dosing frequencies to ensure sustained exposure above the minimum bactericidal concentration (MBC).

Key Experimental Protocols

In Vitro High Inoculum Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of this compound against a specific bacterial strain at a high inoculum concentration.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest in appropriate broth medium to the mid-logarithmic phase.

  • Inoculum Preparation: Adjust the bacterial culture to a final concentration of 1 x 10^8 CFU/mL using spectrophotometry and confirm by viable cell counting on agar plates.

  • Drug Dilution: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate.

  • Inoculation: Add the high-density bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo High Inoculum Thigh Infection Model

Objective: To evaluate the efficacy of this compound in a murine high inoculum thigh infection model.

Methodology:

  • Animal Acclimatization: Acclimatize mice for at least 3 days before the experiment.

  • Induction of Neutropenia (Optional): If studying the direct effect of the antibiotic, induce neutropenia by administering cyclophosphamide.

  • Inoculum Preparation: Prepare a high-density inoculum (e.g., 1 x 10^7 CFU/thigh) of the desired bacterial strain.

  • Infection: Inject the bacterial inoculum into the thigh muscle of the mice.

  • Treatment: Administer this compound at various doses and schedules (e.g., subcutaneous or intravenous) starting at a specified time post-infection.

  • Endpoint Analysis: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice, homogenize the thigh tissue, and perform serial dilutions to determine the bacterial load (CFU/gram of tissue).

Signaling Pathways and Workflows

Upleganan_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits StressResponse Stress Response Pathway This compound->StressResponse Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to Survival Bacterial Survival StressResponse->Survival Promotes

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow_High_Inoculum_MIC Start Start: Bacterial Culture Growth PrepInoculum Prepare High-Density Inoculum (10^8 CFU/mL) Start->PrepInoculum InoculatePlate Inoculate Microtiter Plate PrepInoculum->InoculatePlate DrugDilution Prepare Serial Dilutions of this compound DrugDilution->InoculatePlate Incubate Incubate at 37°C for 24h InoculatePlate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End: Record MIC Value ReadMIC->End

Caption: Workflow for high inoculum MIC determination.

Troubleshooting_Logic_Flow Start Start: Decreased this compound Efficacy Observed CheckInoculum Is Inoculum Concentration Correct? Start->CheckInoculum CheckControls Are Control Antibiotics Behaving as Expected? CheckInoculum->CheckControls Yes End End: Identify Cause and Mitigate CheckInoculum->End No, Adjust Protocol InvestigateDegradation Assess this compound Stability in Culture Medium CheckControls->InvestigateDegradation Yes CheckControls->End No, Re-evaluate Assay Conditions CheckResistance Screen for Resistant Subpopulations InvestigateDegradation->CheckResistance OptimizeDosing Optimize Dosing in In Vivo Models CheckResistance->OptimizeDosing OptimizeDosing->End

Caption: Troubleshooting logic for decreased this compound efficacy.

Validation & Comparative

A Comparative Efficacy Analysis: Upleganan vs. Polymyxin B and Colistin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymyxin-Class Antibiotics Against Multidrug-Resistant Gram-Negative Pathogens

The rising threat of multidrug-resistant (MDR) Gram-negative bacteria has revitalized the use of polymyxins, a class of antibiotics often reserved as a last resort. This guide provides a detailed comparison of the novel polymyxin analogue, Upleganan (also known as SPR206), with the established antibiotics, polymyxin B and colistin (polymyxin E). The information is based on available preclinical and clinical data, designed to assist researchers and drug development professionals in evaluating their relative efficacy.

Mechanism of Action: A Shared Foundation with Key Differences

Polymyxins, including this compound, polymyxin B, and colistin, share a fundamental mechanism of action. They are cationic polypeptides that interact with the negatively charged lipid A component of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3] This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to disruption of the outer membrane's integrity.[1][4][5] The hydrophobic tail of the polymyxin molecule then inserts into the membrane, further destabilizing it and increasing its permeability, which results in the leakage of intracellular contents and ultimately, bacterial cell death.[3][4][6]

This compound is specifically engineered as a polymyxin B analogue to retain this potent antibacterial activity while potentially offering a wider therapeutic window.[7][8] The primary goal in its development is to mitigate the significant nephrotoxicity and neurotoxicity associated with older polymyxins.[6][8]

cluster_membrane Gram-Negative Bacterial Outer Membrane LPS Lipopolysaccharide (LPS) (Negatively Charged) Cations Divalent Cations (Mg²⁺, Ca²⁺) Disruption Membrane Destabilization & Increased Permeability LPS->Disruption Disrupts LPS Structure Polymyxin Polymyxin (this compound, Polymyxin B, Colistin) (Positively Charged) Polymyxin->LPS Electrostatic Interaction Polymyxin->Cations Displaces Cations Death Bacterial Cell Death Disruption->Death Leads to

Figure 1. Mechanism of action for polymyxin-class antibiotics.

In Vitro Efficacy: A Quantitative Comparison

The primary measure of in vitro efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize available MIC data for this compound, polymyxin B, and colistin against key MDR Gram-negative pathogens. Data for this compound is based on its developmental reporting and may be subject to change as more research becomes available.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

OrganismThis compound (SPR206)Polymyxin BColistin
Acinetobacter baumannii0.06 - 0.125[7]≤2≤2
Pseudomonas aeruginosa0.125 - 0.25[7]≤2≤2
Klebsiella pneumoniae0.125[7]≤2≤2
Escherichia coli0.125 - 8[7]≤2≤2

Note: MIC values for Polymyxin B and Colistin are generalized based on susceptibility breakpoints. Specific values can vary by strain. Data for this compound is from specific referenced strains and may not be representative of all clinical isolates.

In Vivo Efficacy: Preclinical Models

Animal infection models provide crucial data on how an antibiotic performs in a living system. Murine lung and thigh infection models are standard for evaluating the efficacy of antibiotics against pathogens causing pneumonia and septicemia.

Table 2: In Vivo Efficacy in Murine Infection Models

DrugModelPathogenDoseLog₁₀ CFU ReductionSource
This compound LungP. aeruginosa Pa14Not Specified1.5[7]
This compound LungA. baumannii NCTC13301Not Specified3.6[7]
This compound ThighA. baumannii NCTC13301Not Specified3.4 - 4.3[7]
Polymyxin B LungA. baumanniiNot SpecifiedSynergistic effects observed[9]
Colistin VariousVariousNot SpecifiedVariable efficacy, often used in combination[10]

Note: Direct comparative in vivo studies with standardized dosing for all three compounds are not yet widely available. The data presented is from separate studies and should be interpreted with caution.

Clinical Efficacy and Safety

Polymyxin B and colistin are used clinically as last-resort treatments for infections caused by carbapenem-resistant Gram-negative bacteria.[11] Their clinical use is often limited by dose-dependent nephrotoxicity and neurotoxicity.[6] Comparative studies between polymyxin B and colistin have shown mixed results regarding which has a better safety profile, with some studies suggesting polymyxin B may be associated with less nephrotoxicity.[12] Clinical success rates can vary widely depending on the site of infection, the pathogen, and the patient's underlying condition.[11][13][14]

This compound has completed Phase 1 clinical trials, where it was reported to be generally safe and well-tolerated in healthy subjects, with no evidence of nephrotoxicity observed over 14 days of dosing.[8] Further clinical trials are needed to establish its efficacy and safety in infected patient populations compared to polymyxin B and colistin.

Experimental Protocols

The following are standardized protocols for key experiments used to determine antibiotic efficacy.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure to determine the MIC of an antimicrobial agent.[15][16][17]

A Prepare serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) in a 96-well plate. C Inoculate each well of the 96-well plate with the bacterial suspension. A->C B Prepare a standardized bacterial inoculum (approx. 5x10^5 CFU/mL) in MHB. B->C D Include a positive control (bacteria, no antibiotic) and a negative control (broth, no bacteria). C->D E Incubate the plate at 37°C for 16-20 hours. D->E F Visually inspect the plate for turbidity (bacterial growth). E->F G The MIC is the lowest concentration of the antibiotic in a well with no visible growth. F->G

Figure 2. Workflow for MIC determination by broth microdilution.

Detailed Steps:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (MHB) across the wells of a 96-well microtiter plate.[16]

  • Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[15]

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing broth only) are also included.

  • Incubation: The plate is incubated at 37°C for 16 to 20 hours in ambient air.[17]

  • Result Interpretation: After incubation, the wells are examined for visible turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[16]

Time-Kill Assay Protocol

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.[18][19]

Detailed Steps:

  • Preparation: Test tubes are prepared with MHB containing the antibiotic at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). A growth control tube without antibiotic is also prepared.

  • Inoculation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each tube.[20]

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each tube.[18]

  • Quantification: The aliquot is serially diluted in a neutralizing buffer or saline, and a specific volume is plated onto agar plates.[19]

  • Incubation and Counting: The plates are incubated at 37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[20]

Conclusion

Polymyxin B and colistin remain critical tools in the fight against MDR Gram-negative infections, though their use is hampered by toxicity concerns. This compound, a novel polymyxin analogue, has demonstrated potent in vitro and in vivo activity against key pathogens, with a promising safety profile in early clinical development.[7][8] While direct, comprehensive comparative data is still emerging, this compound represents a significant step forward in developing safer polymyxin-class antibiotics. Continued research and clinical trials are essential to fully elucidate its therapeutic potential and place in the clinical armamentarium alongside polymyxin B and colistin.

References

A Head-to-Head In Vivo Comparison of Upleganan and Meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug development, particularly for combating multidrug-resistant (MDR) Gram-negative bacteria, a thorough evaluation of novel therapeutic agents against established standards is crucial. This guide provides a detailed in vivo comparison of Upleganan (SPR206), a novel polymyxin analogue, and meropenem, a broad-spectrum carbapenem antibiotic. The following sections present a comprehensive overview of their respective in vivo efficacy, pharmacokinetic profiles, safety, and underlying mechanisms of action, supported by experimental data.

Mechanism of Action

This compound and meropenem employ distinct mechanisms to exert their bactericidal effects.

This compound, as a polymyxin analogue, primarily targets the outer membrane of Gram-negative bacteria.[1][2] Its cationic nature facilitates an electrostatic interaction with the negatively charged lipid A component of lipopolysaccharide (LPS), leading to membrane destabilization and increased permeability.[2] This disruption of the outer membrane integrity is the key to its bactericidal activity.

Meropenem, a carbapenem β-lactam antibiotic, inhibits bacterial cell wall synthesis.[3] It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), essential enzymes in the final steps of peptidoglycan synthesis.[3] Meropenem exhibits a high affinity for multiple PBPs, contributing to its potent and broad-spectrum bactericidal effect against a wide range of Gram-negative and Gram-positive bacteria.[3][4]

cluster_this compound This compound Mechanism cluster_Meropenem Meropenem Mechanism This compound This compound (Cationic) LPS Lipopolysaccharide (LPS) (Anionic) This compound->LPS Electrostatic Interaction OuterMembrane Outer Membrane Disruption LPS->OuterMembrane Destabilization CellDeath_U Bacterial Cell Death OuterMembrane->CellDeath_U Meropenem Meropenem PBPs Penicillin-Binding Proteins (PBPs) Meropenem->PBPs Binding and Inactivation CellWall Cell Wall Synthesis Inhibition PBPs->CellWall CellDeath_M Bacterial Cell Death CellWall->CellDeath_M

Diagram 1: Mechanisms of Action for this compound and Meropenem.

In Vivo Efficacy

This compound: In neutropenic murine lung and thigh infection models, this compound demonstrated significant efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii. Intravenous or subcutaneous administration of this compound resulted in a dose-dependent reduction in bacterial burden in both lung and thigh tissues.

Meropenem: Meropenem has shown potent in vivo efficacy in various models. In a neutropenic murine complicated urinary tract infection (cUTI) model, meropenem, particularly in combination with the β-lactamase inhibitor nacubactam, demonstrated robust activity against a range of multidrug-resistant Enterobacteriaceae isolates.[5][6][7] The combination achieved a significant reduction in bacterial load.[5][6][7] Studies in a murine neutropenic thigh infection model also confirmed meropenem's efficacy against VIM-producing P. aeruginosa, with its in vivo activity generally aligning with its in vitro minimum inhibitory concentrations (MICs).[8]

Drug Infection Model Pathogen(s) Key Efficacy Findings Reference
This compound Neutropenic murine lung and thigh infectionPseudomonas aeruginosa Pa14, Acinetobacter baumannii NCTC13301Reduced bacterial burden in lung tissue by 1.5 and 3.6 log10 CFU/mL for Pa14 and NCTC13301, respectively. Reduced bacterial burden in the thigh model by 3.4 and 4.3 log10 CFU/g for Ab13301.
Meropenem Neutropenic murine complicated urinary tract infection (cUTI)Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacaeIn combination with nacubactam, achieved a ≥3 log reduction from the 48-h control in 9 of 10 isolates.[6][7]
Meropenem Neutropenic murine thigh infectionVIM-producing Pseudomonas aeruginosaEfficacy was generally concordant with the in vitro MIC profile.[8]

Pharmacokinetics

The pharmacokinetic profiles of this compound and meropenem have been characterized in both preclinical and clinical settings.

This compound: A first-in-human study of this compound in healthy volunteers revealed approximately dose-proportional systemic exposure (Cmax and AUC).[9] The half-life ranged from 2.4 to 4.1 hours, and no significant accumulation was observed with repeated dosing.[9] A notable portion of the administered dose (up to >50%) was excreted unchanged in the urine.[9]

Meropenem: Meropenem exhibits linear pharmacokinetics over a dose range of 250 mg to 2 g.[10] It has a terminal half-life of approximately 1 hour.[10] The primary route of elimination is renal, with about 70% of the administered dose recovered as unchanged drug in the urine.[10][11] Dosage adjustments are necessary for patients with renal impairment.[11][12]

Parameter This compound (Healthy Volunteers) Meropenem (Healthy Volunteers)
Half-life (t½) 2.4 - 4.1 hours[9]~1 hour[10][13]
Pharmacokinetics Approximately dose-proportional[9]Linear[10]
Elimination Route Primarily renal[9]Primarily renal[10][11]
Urinary Excretion (unchanged) Up to >50%[9]~70%[10][11]
Plasma Clearance Not explicitly stated~15.5 L/h/70 kg[10]
Volume of Distribution Not explicitly stated~21 liters[13]
Accumulation No appreciable accumulation[9]Minimal with standard dosing

Safety and Tolerability

This compound: In a Phase 1 study with single and multiple ascending doses, this compound was generally safe and well-tolerated in healthy subjects.[9] While the incidence of adverse events increased with the dose, most were of mild severity.[9] Importantly, no evidence of nephrotoxicity was observed over 14 days of dosing, a significant finding for a polymyxin analogue.[9][14]

Meropenem: Meropenem has a well-established and favorable safety profile from extensive clinical use.[15][16] The most commonly reported adverse events are generally mild and include diarrhea, rash, and nausea/vomiting.[15][16][17] The incidence of seizures is low, even at high doses used for treating meningitis.[17][18][19] The safety profile is similar in both adult and pediatric populations, and renal impairment does not alter the types of adverse events observed, though dose adjustments are required.[17][18]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the in vivo data.

This compound: Murine Lung and Thigh Infection Models

A study by L. Grosser et al. evaluated the in vivo efficacy of this compound.[1]

cluster_workflow This compound In Vivo Efficacy Workflow start Neutropenic Mice infection Induce Lung or Thigh Infection (P. aeruginosa or A. baumannii) start->infection treatment Administer this compound (IV or SC, q4h or q8h for 16-24h) infection->treatment endpoint Euthanize and Harvest Tissues (Lung or Thigh) treatment->endpoint analysis Determine Bacterial Burden (CFU/mL or CFU/g) endpoint->analysis

Diagram 2: Experimental Workflow for this compound In Vivo Efficacy Studies.
  • Animal Model: Neutropenic mice were used to assess antibacterial efficacy without the influence of the host immune system.

  • Infection: Lung infections were established via intranasal inoculation, and thigh infections were induced by intramuscular injection of the bacterial suspension.

  • Treatment: this compound was administered intravenously (IV) or subcutaneously (SC) at various doses (ranging from 0.125 to 30 mg/kg) every 4 or 8 hours for a total of 16 or 24 hours.[1]

  • Efficacy Endpoint: The primary outcome was the reduction in bacterial burden (log10 CFU) in the lung or thigh tissue compared to control animals.

Meropenem: Murine Complicated Urinary Tract Infection (cUTI) Model

The efficacy of meropenem was assessed in a cUTI model.[5][20]

cluster_workflow Meropenem cUTI Model Workflow start Neutropenic Mice infection Induce cUTI via Transurethral Inoculation start->infection treatment Administer Humanized Dosing Regimen of Meropenem (with/without nacubactam) infection->treatment endpoint Euthanize at 48 hours treatment->endpoint analysis Determine Bacterial Density in Kidneys (log10 CFU) endpoint->analysis

Diagram 3: Experimental Workflow for Meropenem In Vivo cUTI Studies.
  • Animal Model: A neutropenic murine model was utilized.

  • Infection: A complicated urinary tract infection was established by transurethral inoculation of bacterial isolates (K. pneumoniae, E. coli, or E. cloacae).

  • Treatment: Humanized dosing regimens of meropenem were administered to simulate the drug exposure seen in humans.[20] For example, a regimen could involve doses of 50 mg/kg at 0 hours, 8 mg/kg at 2.5 hours, and 5 mg/kg at 4.5 hours, repeated every 8 hours.[20]

  • Efficacy Endpoint: The efficacy was determined by the change in bacterial density in the kidneys after a 48-hour treatment period.[20]

Conclusion

This compound and meropenem are both potent antibacterial agents with significant in vivo activity against Gram-negative pathogens. This compound, with its distinct mechanism of action targeting the bacterial outer membrane, shows promise, particularly given its favorable safety profile and lack of observed nephrotoxicity in early clinical trials. Meropenem remains a cornerstone of therapy for serious Gram-negative infections, backed by extensive clinical data on its efficacy and safety.

The choice between these agents in a clinical setting would be guided by the specific pathogen, its resistance profile, the site of infection, and patient-specific factors. The data presented in this guide, derived from non-clinical in vivo models and early clinical studies for this compound, and extensive data for meropenem, provides a foundational comparison for researchers and drug development professionals. Further head-to-head comparative studies, particularly in clinical settings, will be necessary to fully delineate the relative therapeutic positioning of this compound and meropenem.

References

A Comparative Analysis of Cross-Resistance Between Upleganan and Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel fluoroquinolone antibiotic, Upleganan, with other antimicrobial agents to elucidate potential cross-resistance patterns. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in evaluating the activity spectrum of this compound and understanding its place in the context of existing resistance mechanisms.

Introduction to this compound: Mechanism of Action

This compound is a synthetic fluoroquinolone antibiotic that, like other members of its class, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1] Specifically, this compound targets DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] In Gram-negative bacteria, the primary target is typically DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2] By binding to the enzyme-DNA complex, this compound stabilizes it, which leads to double-strand DNA breaks, stalls DNA replication, and ultimately results in cell death.[3]

Understanding the cross-resistance profile of this compound is critical. Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. This is common among antibiotics of the same class but can also occur between different classes.

Primary Mechanisms of Fluoroquinolone Resistance

Resistance to fluoroquinolones, including this compound, is typically acquired through several key mechanisms:

  • Target-Site Mutations: The most common mechanism involves spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[2][3][4] These mutations alter the drug-binding site, reducing the affinity of this compound for its target. High-level resistance often results from the accumulation of multiple mutations in these genes.[4][5]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of this compound through two main strategies:

    • Active Efflux Pumps: The overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the cell, preventing it from reaching its cytoplasmic targets.[3][6]

    • Decreased Permeability: Alterations in the bacterial outer membrane, such as the reduced expression of porin channels (e.g., OmpF in E. coli), can decrease the influx of the antibiotic into the cell.[7]

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids.[6] These plasmids may carry qnr genes, which produce proteins that protect DNA gyrase and topoisomerase IV from fluoroquinolone binding, or genes encoding antibiotic-modifying enzymes.[2][3][4]

Quantitative Cross-Resistance Data

The following tables summarize the in vitro activity of this compound compared to other antibiotics against a panel of bacterial strains with well-characterized resistance mechanisms. Activity is reported as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[8]

Table 1: In Vitro Activity against Escherichia coli Strains with Known Resistance Mechanisms

Strain DescriptionResistance MechanismThis compound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Ampicillin (MIC µg/mL)Gentamicin (MIC µg/mL)
Wild-Type (ATCC 25922)Susceptible0.0150.0340.5
GYR101Target-Site Mutation (gyrA S83L)1240.5
EFF202Efflux Pump Overexpression (marA)0.250.5320.5
COMBO-303gyrA S83L + marA Overexpression1632320.5

Interpretation: The data clearly demonstrate cross-resistance between this compound and Ciprofloxacin. Strains with a target-site mutation or efflux pump overexpression show significantly elevated MICs for both fluoroquinolones. In contrast, the activity of Ampicillin (a beta-lactam) and Gentamicin (an aminoglycoside) is largely unaffected by these specific fluoroquinolone resistance mechanisms, except in the multi-drug resistant EFF202 and COMBO-303 strains where efflux contributes to ampicillin resistance.

Table 2: In Vitro Activity against Gram-Positive Pathogens

Strain DescriptionResistance MechanismThis compound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Erythromycin (MIC µg/mL)Vancomycin (MIC µg/mL)
S. aureus (ATCC 29213)Susceptible0.1250.250.251
PAR311Target-Site Mutation (parC S80F)480.251
MDR-SA412MDR Efflux + Target Mutations64>128>1281

Interpretation: Similar to the findings in E. coli, a target-site mutation in S. aureus confers resistance to both this compound and Ciprofloxacin, indicating strong intra-class cross-resistance.[9] The MDR strain shows high-level resistance to both fluoroquinolones and the macrolide Erythromycin, likely due to a combination of target mutations and active efflux, while remaining susceptible to Vancomycin.

Experimental Protocols

The data presented were generated using the standard broth microdilution method as detailed below.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a highly accurate and reproducible technique for determining the in vitro susceptibility of microorganisms to antibiotics.[10]

  • Preparation of Antibiotic Solutions:

    • Prepare a stock solution of each antibiotic (e.g., 1280 µg/mL) in an appropriate solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) to create working solutions for the desired concentration range.

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test bacterium from an overnight agar plate.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation:

    • Using a 96-well microtiter plate, dispense 50 µL of the appropriate antibiotic dilution into each well.

    • Add 50 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 100 µL.[8]

    • Include a growth control well (broth + inoculum, no antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10][11]

  • Result Interpretation:

    • Following incubation, examine the plates for visible bacterial growth (e.g., turbidity or a pellet at the bottom of the well).

    • The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth.[10]

Visualized Pathways and Workflows

The following diagrams illustrate the key mechanisms and processes discussed in this guide.

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV This compound->DNA_Gyrase Binds to Complex Ternary Complex (this compound-Enzyme-DNA) This compound->Complex DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Complex DNA->Complex DSB Double-Strand Breaks Complex->DSB Stabilizes Death Cell Death DSB->Death Leads to

Caption: Mechanism of action of this compound via inhibition of bacterial topoisomerases.

Experimental_Workflow start Select Bacterial Strains (Wild-Type & Resistant) culture Culture Bacteria on Agar Plates start->culture prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) culture->prep_inoculum plate_setup Dispense Antibiotics & Inoculum into 96-Well Plate prep_inoculum->plate_setup prep_antibiotics Prepare Serial Dilutions of Antibiotics prep_antibiotics->plate_setup incubation Incubate Plate (16-20h at 35°C) plate_setup->incubation read_mic Read MICs (Lowest concentration with no growth) incubation->read_mic analyze Analyze Data & Compare MICs read_mic->analyze end Determine Cross-Resistance Profile analyze->end

Caption: Workflow for a typical broth microdilution cross-resistance study.

Efflux_Pump_Resistance cluster_cell Bacterial Cell cluster_membrane Cell Membrane Cytoplasm Cytoplasm EffluxPump Efflux Pump Cytoplasm->EffluxPump Binds Target DNA Gyrase / Topoisomerase IV Upleganan_out This compound EffluxPump->Upleganan_out Expels Upleganan_in This compound Upleganan_in->Cytoplasm Enters Upleganan_in->Target Blocked Extracellular Extracellular Space

Caption: Efflux pump-mediated resistance reduces intracellular this compound concentration.

References

Comparative Analysis of Upleganan's Efficacy Against Gram-Negative Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Upleganan (SPR206), a novel polymyxin analogue, against various clinically significant Gram-negative bacteria. This compound has demonstrated potent activity against multidrug-resistant (MDR) strains, offering a promising alternative in the face of rising antimicrobial resistance. This document presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate an objective evaluation of its performance relative to other antimicrobial agents.

Executive Summary

This compound (SPR206) is a next-generation polymyxin designed for intravenous administration to combat serious infections caused by Gram-negative bacteria. Preclinical studies have highlighted its broad-spectrum activity against pathogens identified as urgent and serious threats by the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO). Clinical trials have shown that this compound is generally well-tolerated with no evidence of nephrotoxicity at anticipated therapeutic doses. This guide focuses on the in vitro activity of this compound, comparing its minimum inhibitory concentrations (MICs) with those of established antibiotics across a range of Gram-negative species.

Comparative In Vitro Activity of this compound and Other Antimicrobials

The following tables summarize the minimum inhibitory concentrations (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates. The data is compiled from studies utilizing the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Comparative Activity against Acinetobacter baumannii Complex (ACB)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (SPR206) 0.12 0.5
Colistin0.51
Meropenem>16>16
Ceftazidime-avibactam>16>16

Data sourced from the SENTRY Antimicrobial Surveillance Program, 2021.[1][2]

Table 2: Comparative Activity against Pseudomonas aeruginosa (PSA)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (SPR206) 0.25 0.5
Colistin11
Meropenem>8>8
Ceftazidime-avibactam28

Data sourced from the SENTRY Antimicrobial Surveillance Program, 2021.[1][2]

Table 3: Comparative Activity against Enterobacterales (excluding intrinsic colistin-resistant species)

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (SPR206) 0.06 0.12
Colistin0.250.25
Meropenem0.030.06
Ceftazidime-avibactam0.120.5

Data sourced from the SENTRY Antimicrobial Surveillance Program, 2021.[3]

Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Broth Microdilution Method (CLSI M07)

  • Inoculum Preparation:

    • Bacterial isolates are subcultured onto a suitable non-selective agar medium and incubated for 18-24 hours.

    • Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Preparation of Antimicrobial Solutions:

    • Stock solutions of the antimicrobial agents are prepared according to the manufacturer's instructions.

    • Serial twofold dilutions of each antimicrobial agent are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Microdilution Plate Inoculation:

    • The prepared antimicrobial dilutions are dispensed into the wells of a 96-well microtiter plate.

    • Each well is then inoculated with the standardized bacterial suspension.

    • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • Incubation:

    • The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most non-fastidious bacteria.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Key Processes

To better understand the experimental and biological processes discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow: Broth Microdilution MIC Testing cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start bacterial_culture Bacterial Isolate Subculture (18-24h incubation) start->bacterial_culture inoculum_prep Prepare Bacterial Suspension bacterial_culture->inoculum_prep mcfarland Adjust to 0.5 McFarland Standard inoculum_prep->mcfarland final_inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) mcfarland->final_inoculum inoculate Inoculate Wells with Bacterial Suspension final_inoculum->inoculate antibiotic_prep Prepare Serial Dilutions of Antimicrobial Agents plate_prep Dispense Antibiotic Dilutions into 96-well Plate antibiotic_prep->plate_prep plate_prep->inoculate incubation Incubate Plate (35°C, 16-20h) inoculate->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

G This compound's Mechanism of Action and Bacterial Stress Response cluster_stress_response Bacterial Envelope Stress Response (σE Pathway) This compound This compound lps Lipopolysaccharide (LPS) in Outer Membrane This compound->lps binds to outer_membrane Outer Membrane Disruption lps->outer_membrane leads to cell_lysis Cell Lysis outer_membrane->cell_lysis unfolded_omps Accumulation of Unfolded Outer Membrane Proteins (OMPs) outer_membrane->unfolded_omps causes rsea Anti-sigma factor (RseA) Inactivation unfolded_omps->rsea triggers sigmaE Release of Sigma E (σE) rsea->sigmaE leads to gene_expression Upregulation of Stress Response Genes sigmaE->gene_expression activates

Caption: this compound's interaction with the bacterial outer membrane.

Mechanism of Action and Bacterial Response

This compound, like other polymyxins, exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The positively charged this compound molecule interacts with the negatively charged lipid A component of lipopolysaccharide (LPS), displacing essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the outer membrane. This interaction disrupts the integrity of the outer membrane, leading to increased permeability and ultimately cell lysis.

This disruption of the outer membrane also triggers a bacterial stress response. The accumulation of unfolded outer membrane proteins in the periplasm activates the σE (sigma E) signal transduction pathway. This pathway leads to the upregulation of genes involved in the synthesis and transport of outer membrane components, as well as chaperones and proteases that help to mitigate the damage and restore membrane integrity. However, the rapid and potent action of this compound often overwhelms these repair mechanisms, resulting in bacterial cell death.

Conclusion

The data presented in this guide demonstrates that this compound (SPR206) exhibits potent in vitro activity against a broad range of clinically important Gram-negative pathogens, including multidrug-resistant strains of Acinetobacter baumannii, Pseudomonas aeruginosa, and various Enterobacterales. In direct comparisons, this compound consistently shows lower MIC₅₀ and MIC₉₀ values than colistin, a last-resort polymyxin, indicating greater potency. Its efficacy against strains resistant to other classes of antibiotics, such as carbapenems and cephalosporins, positions this compound as a valuable addition to the antimicrobial armamentarium for treating serious Gram-negative infections. The favorable safety profile observed in early clinical trials further enhances its potential as a therapeutic option. Continued clinical development and surveillance are warranted to fully elucidate the role of this compound in managing infections caused by these challenging pathogens.

References

Upleganan's Prowess: A Comparative Analysis Against Emerging Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the performance of novel antibiotics is a critical area of research for scientists and drug development professionals. This guide provides an objective comparison of Upleganan (SPR206), a next-generation polymyxin analogue, against three emerging antibiotic classes: Lariocidin, Novltex, and LpxH inhibitors. The comparative analysis is supported by available experimental data on their spectrum of activity, mechanism of action, and performance against multidrug-resistant pathogens.

Executive Summary

This compound demonstrates potent activity against a broad range of clinically important Gram-negative bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacterales. Its performance, characterized by low minimum inhibitory concentrations (MICs), positions it as a promising candidate for treating serious infections. The newer antibiotic classes also show significant promise, each with unique mechanisms of action that have the potential to overcome existing resistance patterns. Lariocidin exhibits broad-spectrum activity by targeting the bacterial ribosome at a novel site. Novltex is effective against Gram-positive "superbugs" by inhibiting cell wall synthesis. LpxH inhibitors disrupt the formation of the outer membrane in Gram-negative bacteria. This guide will delve into the quantitative data and experimental methodologies that underpin these findings.

Performance Data: A Quantitative Comparison

The following tables summarize the in vitro activity of this compound and the new antibiotic classes against various bacterial pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: In Vitro Activity of this compound (SPR206)
Bacterial SpeciesResistance ProfileMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosaMultidrug-Resistant (MDR)0.250.5
Acinetobacter spp.Multidrug-Resistant (MDR)0.122
Acinetobacter spp.Extensively Drug-Resistant (XDR)0.128
EnterobacteralesCarbapenem-Resistant (CRE)0.060.5
Acinetobacter baumanniiColistin-Resistant0.120.25

Data sourced from a large collection of clinical isolates.[1][2][3][4]

Table 2: In Vitro Activity of Lariocidin
Bacterial SpeciesResistance ProfileMIC (µg/mL)
Bacillus subtilis-1
Escherichia coliEfflux-impaired2-4
Mycobacterium smegmatis-1-2
Acinetobacter baumanniiCarbapenem-Resistant8-128

Note: MIC values for Lariocidin are reported as ranges from various studies.[5][6]

Table 3: In Vitro Activity of Novltex (Analogue 12)
Bacterial SpeciesResistance ProfileMIC (µg/mL)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.12-0.5
Enterococcus faecium-0.12-0.5

Novltex demonstrates potent activity against these high-priority Gram-positive pathogens.[7][8][9]

Table 4: In Vitro Activity of LpxH Inhibitors (Exemplified Compounds)
CompoundBacterial SpeciesResistance ProfileMIC (µg/mL)
JH-LPH-33Klebsiella pneumoniaeWild-type1.6
Roche-disclosed compoundKlebsiella pneumoniaeRifampin-Resistant0.56
Roche-disclosed compoundEscherichia coliWild-type0.56

LpxH inhibitors are a new class with promising activity against Gram-negative bacteria.[10][11]

Mechanisms of Action: A Visual Guide

Understanding the mechanism of action is crucial for predicting an antibiotic's efficacy and its potential for resistance development. The following diagrams illustrate the distinct signaling pathways targeted by this compound and the new antibiotic classes.

Upleganan_Mechanism cluster_membrane Gram-Negative Bacterial Cell Wall outer_membrane Outer Membrane (Lipopolysaccharide - LPS) disruption Membrane Disruption & Increased Permeability outer_membrane->disruption inner_membrane Inner Membrane inner_membrane->disruption This compound This compound (Polymyxin Analogue) This compound->outer_membrane Binds to LPS cell_death Bacterial Cell Death disruption->cell_death

Caption: Mechanism of action of this compound.

Lariocidin_Mechanism cluster_ribosome Bacterial Ribosome ribosome_30s 30S Subunit binding Binds to Novel Site on 30S Subunit ribosome_30s->binding ribosome_50s 50S Subunit lariocidin Lariocidin lariocidin->ribosome_30s Targets inhibition Inhibition of Protein Synthesis binding->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of action of Lariocidin.

Novltex_Mechanism cluster_cellwall Bacterial Cell Wall Synthesis lipid_ii Lipid II binding Binds to Lipid II lipid_ii->binding peptidoglycan Peptidoglycan (Cell Wall) novltex Novltex novltex->lipid_ii Targets inhibition Inhibition of Cell Wall Synthesis binding->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of action of Novltex.

LpxH_Inhibitor_Mechanism cluster_lps LPS Biosynthesis Pathway lpxh LpxH Enzyme inhibition Inhibition of LpxH lpxh->inhibition lipid_a Lipid A Synthesis lps Lipopolysaccharide (LPS) lipid_a->lps lpxh_inhibitor LpxH Inhibitor lpxh_inhibitor->lpxh Targets inhibition->lipid_a Blocks disruption Disruption of Outer Membrane Formation inhibition->disruption cell_death Bacterial Cell Death disruption->cell_death

Caption: Mechanism of action of LpxH Inhibitors.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method for assessing the in vitro activity of an antimicrobial agent. The data presented in this guide were primarily generated using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically for 16-20 hours at 35-37°C.[12][13][14] Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the growth of the organism.[12]

MIC_Workflow start Start prepare_antibiotic Prepare Serial Dilutions of Antibiotic in Broth start->prepare_antibiotic inoculate Inoculate Wells with Standardized Bacterial Suspension prepare_antibiotic->inoculate incubate Incubate Microtiter Plate (16-20h at 37°C) inoculate->incubate read_results Observe for Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: General workflow for MIC determination.

Conclusion

This compound stands as a robust antibiotic candidate with demonstrated efficacy against a wide array of challenging Gram-negative pathogens. Its performance, particularly against multidrug-resistant strains, is well-documented. The emerging antibiotic classes—Lariocidin, Novltex, and LpxH inhibitors—represent exciting frontiers in the fight against antimicrobial resistance, each with novel mechanisms that could circumvent existing resistance pathways. While direct comparative studies across a standardized panel of pathogens are needed for a definitive head-to-head assessment, the available data indicate that all these agents have the potential to become valuable additions to the clinical armamentarium. Continued research and development are essential to fully characterize their clinical utility.

References

A Comparative Analysis of the Post-Antibiotic Effect: Upleganan vs. Tobramycin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 8, 2025 – In the ongoing battle against antimicrobial resistance, understanding the pharmacodynamic properties of novel and existing antibiotics is paramount. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of Upleganan (SPR206), a next-generation polymyxin analogue, and tobramycin, a well-established aminoglycoside antibiotic. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents.

Executive Summary

The post-antibiotic effect, the suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical parameter in determining optimal dosing regimens. This guide synthesizes available preclinical data to compare the PAE of this compound and tobramycin against key Gram-negative pathogens. While direct comparative studies on the PAE of this compound are not yet available, data from the closely related polymyxin, colistin, is used as a proxy to provide a preliminary assessment. The findings suggest that both this compound (via its surrogate) and tobramycin exhibit a significant, concentration-dependent PAE against clinically relevant bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.

Data Presentation: Post-Antibiotic Effect (PAE)

The following table summarizes the in vitro post-antibiotic effect of this compound (data derived from colistin studies) and tobramycin against key Gram-negative pathogens. It is important to note that the PAE is dependent on the bacterial strain, antibiotic concentration, and duration of exposure.

AntibioticBacterial SpeciesConcentration (x MIC)Post-Antibiotic Effect (Hours)
This compound (surrogate: Colistin) Acinetobacter baumannii1x3.9[1]
Acinetobacter baumannii4x4.5[1]
Tobramycin Pseudomonas aeruginosaMultiple concentrations1.5 - 3.1[2][3]
Pseudomonas aeruginosa20x~2.0[4]
Acinetobacter spp.2x0.6 - 4.5[5]
Acinetobacter spp.4x1.9 - 5.4[5]

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the viable count method to determine the post-antibiotic effect. This standard and widely accepted methodology is outlined below.

Determination of Post-Antibiotic Effect (Viable Count Method)
  • Bacterial Culture Preparation: Strains of the target bacteria (e.g., P. aeruginosa, A. baumannii) are grown in a suitable liquid medium, such as Mueller-Hinton Broth, to the logarithmic growth phase.

  • Antibiotic Exposure: The bacterial culture is divided into experimental and control groups. The experimental group is exposed to the antibiotic (this compound or tobramycin) at a specified multiple of the Minimum Inhibitory Concentration (MIC) for a defined period, typically 1 to 2 hours. The control group is incubated under the same conditions without the antibiotic.

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the experimental culture. This is most commonly achieved by a 1:1000 dilution of the culture in a fresh, antibiotic-free medium. This dilution reduces the antibiotic concentration to a sub-inhibitory level.

  • Monitoring of Bacterial Regrowth: Immediately following antibiotic removal, and at regular intervals thereafter, samples are taken from both the experimental and control cultures. The number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined by plating serial dilutions of the samples onto an appropriate agar medium.

  • Calculation of PAE: The PAE is calculated using the following formula: PAE = T - C

    • T represents the time required for the count of CFU/mL in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C represents the corresponding time for a 1 log10 increase in the CFU/mL of the untreated control culture.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal & Monitoring cluster_analysis Analysis A Log-phase bacterial culture B Control Group (No Antibiotic) A->B C Test Group (+ Antibiotic for 1-2h) A->C E Viable cell counts over time B->E D Dilution to remove antibiotic C->D D->E F Calculate PAE = T - C E->F

Caption: Experimental workflow for determining the post-antibiotic effect (PAE).

Signaling Pathways: Mechanisms of Action

Mechanism_of_Action cluster_this compound This compound (Polymyxin) cluster_tobramycin Tobramycin (Aminoglycoside) U1 This compound U2 Binds to Lipid A of LPS U1->U2 U3 Disrupts Outer Membrane Integrity U2->U3 U4 Increased Permeability U3->U4 U5 Cell Lysis U4->U5 T1 Tobramycin T2 Enters cell T1->T2 T3 Binds to 30S Ribosomal Subunit T2->T3 T4 Inhibition of Protein Synthesis T3->T4 T5 Bactericidal Effect T4->T5

Caption: Mechanisms of action for this compound and Tobramycin.

Discussion

The available data indicate that both this compound, as represented by its polymyxin class, and tobramycin induce a significant post-antibiotic effect against key Gram-negative pathogens. For this compound, the disruption of the bacterial outer membrane leads to rapid bactericidal activity and a subsequent period of suppressed regrowth. Tobramycin's inhibition of protein synthesis also results in a sustained suppressive effect after the drug has been removed.

The duration of the PAE for both agents appears to be concentration-dependent, with higher concentrations generally leading to a longer PAE. This has important clinical implications, suggesting that intermittent, high-dose regimens may be effective in maintaining bacterial suppression, potentially reducing the risk of toxicity and the development of resistance.

It is crucial to acknowledge the limitation of using colistin data as a surrogate for this compound. While both are polymyxins and share a similar mechanism of action, subtle structural differences may lead to variations in their pharmacodynamic properties, including the PAE. As this compound progresses through clinical development, dedicated studies to elucidate its specific PAE profile will be essential for optimizing its future clinical use.

Conclusion

Both this compound and tobramycin demonstrate a promising post-antibiotic effect, a key characteristic for effective antimicrobial therapy. Further research, particularly direct comparative studies and in vivo investigations, is warranted to fully understand the clinical implications of these findings and to guide the development of evidence-based dosing strategies for these important antibiotics.

References

Upleganan's Potency Against Clinical Klebsiella pneumoniae Isolates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

CAMBRIDGE, Mass. – Upleganan (SPR206), a next-generation polymyxin analogue, demonstrates significant in vitro activity against a broad range of Klebsiella pneumoniae clinical isolates, including multidrug-resistant (MDR) and carbapenem-resistant (CRE) strains. This guide provides a comparative analysis of this compound's potency against that of other key antimicrobial agents, supported by experimental data from recent surveillance studies.

Executive Summary

Klebsiella pneumoniae is a significant Gram-negative pathogen responsible for a variety of healthcare-associated infections. The emergence of multidrug-resistant strains has created an urgent need for novel therapeutics. This compound, a polymyxin B analogue, has been engineered to have a better safety profile, particularly with reduced nephrotoxicity, while maintaining or improving upon the antibacterial activity of its predecessors. This document summarizes the available in vitro data on this compound's activity against clinical isolates of K. pneumoniae and compares it with other relevant antibiotics.

Comparative In Vitro Activity

The in vitro potency of this compound has been evaluated against a large collection of K. pneumoniae clinical isolates, including those with challenging resistance phenotypes. The data, primarily from the SENTRY Antimicrobial Surveillance Program, consistently shows this compound to be more potent than colistin, a last-resort polymyxin antibiotic.

Table 1: Comparative Activity of this compound and Comparator Agents against Klebsiella pneumoniae Clinical Isolates
Antimicrobial AgentIsolate Set (n)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound (SPR206) All isolates (425)0.060.12
ColistinAll isolates (425)0.250.25
MeropenemAll isolates0.030.06
Ceftazidime-avibactamAll isolates0.120.5

Data sourced from a 2021 SENTRY Program surveillance study of isolates from US hospitals.

Table 2: this compound Activity against Resistant Subsets of Klebsiella pneumoniae
Isolate SubsetMIC₅₀ (mg/L)MIC₉₀ (mg/L)
ESBL-producers0.060.12
Carbapenem-resistant Enterobacterales (CRE)0.120.5
Multidrug-resistant (MDR)0.060.25
Extensively drug-resistant (XDR)0.060.25

Data from a 2022 analysis of isolates from US hospitals.

The data clearly indicates that this compound maintains its potency against K. pneumoniae isolates that are resistant to multiple other classes of antibiotics. Notably, the MIC values for this compound are consistently lower than those of colistin, suggesting a higher intrinsic activity.

Mechanism of Action and Resistance

As a polymyxin analogue, this compound's primary mechanism of action involves the disruption of the bacterial outer membrane. It electrostatically interacts with the lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.

This compound Mechanism of Action This compound This compound LPS Lipopolysaccharide (LPS) on Outer Membrane This compound->LPS Binds to Lipid A Membrane_Disruption Outer Membrane Disruption LPS->Membrane_Disruption Displaces Ca²⁺ and Mg²⁺ Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death Increased Permeability and Leakage

Caption: this compound's mechanism of action against Gram-negative bacteria.

Resistance to polymyxins, including this compound, can emerge through modifications of the lipid A portion of LPS, which reduce the binding affinity of the drug.

Experimental Protocols

The in vitro activity data presented in this guide was primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Minimum Inhibitory Concentration (MIC) Testing

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the bacterial isolate. The plates are incubated at a specified temperature and duration. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Antimicrobial Susceptibility Testing Workflow Isolate Clinical Isolate of Klebsiella pneumoniae Culture Subculture to ensure purity Isolate->Culture Inoculum Prepare standardized inoculum (0.5 McFarland) Culture->Inoculum Plates Inoculate microtiter plates with serial drug dilutions Inoculum->Plates Incubation Incubate at 35-37°C for 16-20 hours Plates->Incubation Reading Read plates for visible growth Incubation->Reading MIC Determine Minimum Inhibitory Concentration (MIC) Reading->MIC

Caption: A generalized workflow for determining Minimum Inhibitory Concentrations.

Alternative and Comparator Therapies

While this compound shows promise, several other agents are used to treat infections caused by multidrug-resistant K. pneumoniae.

  • Colistin: A last-resort polymyxin antibiotic, often used for carbapenem-resistant infections. However, its use is limited by significant nephrotoxicity.

  • Ceftazidime-avibactam: A combination of a third-generation cephalosporin and a β-lactamase inhibitor, effective against many carbapenemase-producing K. pneumoniae.

  • Meropenem-vaborbactam: A carbapenem combined with a novel β-lactamase inhibitor, also indicated for the treatment of CRE infections.

  • Tigecycline: A glycylcycline antibiotic with activity against some MDR K. pneumoniae, though its use can be limited by resistance and pharmacokinetic properties.

  • Aminoglycosides: Such as amikacin and gentamicin, which can be active against some MDR strains but also carry a risk of nephrotoxicity and ototoxicity.

The choice of therapy depends on the specific resistance profile of the infecting organism, the site of infection, and patient-specific factors.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of Klebsiella pneumoniae clinical isolates, including those with extensive drug resistance. Its improved potency compared to colistin, combined with a potentially better safety profile, makes it a promising candidate for the treatment of serious infections caused by this challenging pathogen. Further clinical studies are needed to fully elucidate its role in the clinical setting.

Safety Operating Guide

Essential Safety and Handling Guide for Upleganan (SPR206)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Upleganan (SPR206), a novel polymyxin analogue antibiotic. The following procedural guidance is intended to ensure the safe and effective use of this investigational compound in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is an investigational antibiotic compound, adherence to standard laboratory safety protocols is paramount. The following personal protective equipment should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: If there is a risk of aerosolization of the compound in its powdered form, a properly fitted respirator (e.g., N95) should be used.

Operational Plan: Handling and Storage

Handling:

  • This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).

  • As a standard practice with any investigational compound, it is crucial to review the specific Safety Data Sheet (SDS) for this compound (SPR206) provided by the supplier (e.g., MedchemExpress) before use. The SDS will contain detailed information on physical and chemical properties, toxicology, and specific handling instructions.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials. Consult the SDS for a list of incompatible substances.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with institutional, local, and national regulations for chemical and biohazardous waste.

  • Solid Waste: Unused or expired this compound powder, as well as any materials used for its handling (e.g., contaminated gloves, weigh boats), should be disposed of as hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, properly labeled hazardous waste container. Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety guidelines.

  • Contaminated Labware: Glassware and other equipment that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

This compound (SPR206) has demonstrated potent activity against a range of multidrug-resistant Gram-negative bacteria. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against several key pathogens.[1][2][3][4][5][6]

Bacterial SpeciesStrain(s)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Pseudomonas aeruginosaATCC 278530.250.25 - 0.5
Acinetobacter baumanniiNCTC 134240.122
Escherichia coliATCC 259220.060.25
Klebsiella pneumoniaeATCC 4352--
Non-Morganellaceae EnterobacteralesVarious Clinical Isolates0.060.25

Mechanism of Action: Interaction with the Bacterial Outer Membrane

This compound, as a polymyxin analogue, exerts its antibacterial effect by targeting the outer membrane of Gram-negative bacteria. The primary mechanism involves an electrostatic interaction with the lipopolysaccharide (LPS) molecules, which are major components of the outer membrane.[7][8][9][10][11] This interaction disrupts the integrity of the membrane, leading to increased permeability and eventual cell death.

G cluster_bacterium Gram-Negative Bacterium cluster_disruption Membrane Disruption cluster_death Bacterial Cell Death OM Outer Membrane (Lipopolysaccharide - LPS) Peri Periplasmic Space Disruption Disruption of Outer Membrane Increased Permeability OM->Disruption:f0 2. Destabilization IM Inner Membrane This compound This compound (SPR206) This compound->OM 1. Electrostatic Interaction with LPS CellDeath Cell Lysis Disruption:f1->CellDeath 3. Leakage of Cellular Contents

Caption: Mechanism of action of this compound on a Gram-negative bacterium.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.